Ac-VDVAD-AFC
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47)/t15-,20-,21-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQMJQIAIFEZJR-OIOUIRQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41F3N6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Ac-VDVAD-AFC Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescent mechanism of Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-VDVAD-AFC), a key reagent for the detection of caspase-2 activity. This document outlines the core principles of its function, presents relevant quantitative data, details experimental protocols, and illustrates the associated biochemical pathways and workflows.
Core Mechanism of Fluorescence
This compound is a fluorogenic substrate designed to specifically measure the enzymatic activity of caspases, particularly caspase-2.[1] The underlying principle of its operation is a fluorescence resonance energy transfer (FRET)-like quenching mechanism that is relieved upon enzymatic cleavage.
The molecule consists of three key components:
-
An acetyl group (Ac): This N-terminal modification enhances the stability of the peptide.
-
A pentapeptide sequence (VDVAD): This specific sequence is recognized by caspase-2. Caspases are cysteine-aspartic proteases that cleave their substrates after an aspartic acid residue.[2] The VDVAD sequence is an optimal recognition site for caspase-2.[3]
-
A fluorescent reporter (AFC): 7-Amino-4-trifluoromethylcoumarin is a fluorophore that is conjugated to the C-terminus of the peptide.
In its intact, uncleaved state, the this compound substrate is essentially non-fluorescent. The proximity of the peptide sequence quenches the fluorescence of the AFC molecule. When active caspase-2 is present in a sample, it recognizes the VDVAD peptide sequence and proteolytically cleaves the substrate after the final aspartic acid residue. This cleavage event liberates the free AFC fluorophore. The free form of AFC is highly fluorescent, emitting a detectable signal. The intensity of this fluorescence is directly proportional to the activity of caspase-2 in the sample, allowing for quantitative measurement.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound, which are essential for experimental design and data interpretation. While this compound is a recognized substrate for caspase-2, it is important to note that other caspases, such as caspase-3, can also cleave this substrate, albeit with different efficiencies.[4][5]
| Parameter | Value | Reference(s) |
| Excitation Wavelength (λex) | ~400 nm | [6][7] |
| Emission Wavelength (λem) | ~505 nm | [1][6][8][7] |
| Caspase-2 Km | 25 µM | |
| Caspase-2 kcat | 0.60 s-1 | [3] |
| Caspase-3 Km | Data varies; less optimal than DEVD | [4] |
| Caspase-3 kcat | Data varies | [4] |
Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer composition, pH, temperature).
Caspase-2 Activation Signaling Pathway
Caspase-2 is classified as an initiator caspase.[2][9] Its activation is a critical step in several cellular stress response pathways, most notably those initiated by DNA damage.[10][11] A primary mechanism for caspase-2 activation involves its recruitment to a large protein complex known as the PIDDosome.[9][10] This complex assembles in response to cellular stress signals. The PIDDosome consists of the proteins PIDD1 (p53-inducible protein with a death domain 1) and RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain).[9] The assembly of this platform facilitates the dimerization and subsequent auto-proteolytic activation of pro-caspase-2 monomers.[2][9] Once activated, caspase-2 can cleave downstream substrates, such as the pro-apoptotic protein Bid, to propagate the apoptotic signal.[9][11]
Experimental Protocol: Caspase-2 Activity Assay
This section provides a generalized protocol for measuring caspase-2 activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.
Materials
-
Cells or tissue of interest
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Dithiothreitol (DTT)
-
This compound substrate (stock solution in DMSO)
-
96-well black microplate, flat-bottom
-
Fluorometric microplate reader
Procedure
-
Lysate Preparation: a. Induce apoptosis in cells using the desired stimulus. Include a non-induced control group. b. Harvest cells and wash once with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Lysis Buffer. d. Incubate on ice for 15-20 minutes to allow for cell lysis. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant (cytosolic extract) and transfer to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Assay Reaction Setup: a. Prepare a 2x Reaction Buffer by adding DTT to the Lysis Buffer to a final concentration of 20 mM. b. Dilute the cell lysates with 2x Reaction Buffer to a consistent protein concentration (e.g., 1-2 mg/mL). c. In a 96-well black microplate, add 50 µL of each cell lysate sample per well. Include a "buffer only" blank well. d. Prepare the substrate solution by diluting the this compound stock in Lysis Buffer to a 2x working concentration (e.g., 100 µM). e. To initiate the reaction, add 50 µL of the 2x substrate solution to each well, for a final substrate concentration of 50 µM in a 100 µL total volume.
-
Measurement: a. Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. b. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours). c. Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Data Analysis: a. Subtract the fluorescence reading of the "buffer only" blank from all other readings. b. Plot the fluorescence intensity versus time for each sample. c. Determine the rate of the reaction (slope of the linear portion of the curve). d. Caspase activity can be expressed as the change in fluorescence units per minute per milligram of protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase-2 - Wikipedia [en.wikipedia.org]
- 3. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. takarabio.com [takarabio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ac-VDVAD-AFC in Apoptosis Pathway Analysis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-VDVAD-AFC and its application in the analysis of apoptosis, with a specific focus on the activity of caspase-2. This document details the underlying molecular mechanisms, provides structured quantitative data, and offers detailed experimental protocols for the use of this compound in research and drug development settings.
Introduction to Apoptosis and the Role of Caspase-2
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] This process is executed by a family of cysteine-aspartate proteases known as caspases.[2][3] Caspases are broadly categorized as initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).[4][5]
Caspase-2 holds a unique and somewhat enigmatic position among the caspases. While structurally similar to the initiator caspase-9, its precise role as an initiator or an executioner remains a subject of investigation and appears to be context-dependent.[1][5][6] It has been implicated in various cellular stress responses, including DNA damage, metabolic stress, and heat shock.[5][7]
Activation of caspase-2 is a critical event in the apoptotic signaling cascade. Like other initiator caspases, it is activated through proximity-induced dimerization within a large protein complex.[4][8][9] The most well-characterized activation platform is the PIDDosome, which assembles in response to stimuli like genotoxic stress and is composed of the proteins PIDD1, RAIDD, and pro-caspase-2.[6][7][10]
This compound: A Tool for Measuring Caspase-2 Activity
This compound (Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) is a fluorogenic substrate commonly used to measure the activity of caspase-2.[11][12] The peptide sequence VDVAD is recognized and cleaved by active caspase-2. Upon cleavage, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, which emits a distinct yellow-green fluorescence signal (λmax ≈ 505 nm) when excited by blue light (λmax ≈ 400 nm).[12][13] The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-2 in the sample.
It is crucial to note, however, that while this compound is a valuable tool, it is not entirely specific for caspase-2. It can also be cleaved by other caspases, notably the executioner caspase-3.[11][14] Therefore, when interpreting results obtained using this compound, it is essential to consider the potential for cross-reactivity and to employ complementary techniques for confirmation. More selective substrates, such as Ac-VDTTD-AFC, have been developed to better distinguish caspase-2 activity from that of caspase-3.[14][15]
Quantitative Data: Kinetic Analysis of Caspase Substrates
The efficiency of cleavage of fluorogenic substrates by caspases can be quantified by determining the kinetic parameters kcat and KM. The ratio kcat/KM represents the catalytic efficiency of the enzyme for a given substrate. The following table summarizes the kinetic data for the cleavage of this compound and a more selective substrate, Ac-VDTTD-AFC, by caspase-2 and caspase-3.
| Substrate | Caspase | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) |
| This compound | Caspase-2 | 0.8 ± 0.1 | 14.1 ± 2.1 | 5.7 x 104 |
| Caspase-3 | 1.9 ± 0.2 | 10.5 ± 1.5 | 1.8 x 105 | |
| Ac-VDTTD-AFC | Caspase-2 | 3.4 ± 0.4 | 14.8 ± 1.9 | 2.3 x 105 |
| Caspase-3 | 2.5 ± 0.3 | 11.2 ± 1.4 | 2.2 x 105 |
Data adapted from Kitevska et al. (2014). Biosci. Rep.[14]
As the data indicates, this compound is cleaved more efficiently by caspase-3 than by caspase-2. In contrast, Ac-VDTTD-AFC shows a higher catalytic efficiency for caspase-2, making it a more selective substrate for distinguishing caspase-2 activity.[14]
Experimental Protocols
Caspase-2 Activity Assay in Cell Lysates
This protocol describes a method for measuring caspase-2 activity in cell lysates using this compound.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)
-
Dithiothreitol (DTT), 1 M stock
-
This compound, 1 mM stock in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with an apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
Cell Harvesting and Lysis:
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 106 cells in 50 µL).[13]
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate using a standard protein assay.
-
-
Assay Preparation:
-
Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer) immediately before use.
-
In a 96-well black microplate, add 50 µL of cell lysate to each well.
-
Add 50 µL of the complete 2X Reaction Buffer to each well.
-
-
Substrate Addition and Measurement:
-
Data Analysis:
-
Calculate the rate of change in fluorescence (RFU/min).
-
The caspase-2 activity can be expressed as the fold-increase in activity in the treated samples compared to the untreated control.
-
Signaling Pathways and Experimental Workflow Visualizations
Caspase-2 Activation in the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is typically initiated by cellular stress, such as DNA damage.
Caption: Caspase-2 activation via the PIDDosome in the intrinsic apoptosis pathway.
Caspase-2 in the Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While caspase-8 is the primary initiator caspase in this pathway, caspase-2 can also be involved.
Caption: Role of caspase-2 in the extrinsic apoptosis pathway.
Experimental Workflow for Caspase-2 Activity Assay
This diagram illustrates the key steps in performing a caspase-2 activity assay using this compound.
Caption: Workflow for a fluorometric caspase-2 activity assay.
Applications in Drug Development
The study of caspase-2 activity is of significant interest in the field of drug development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders.[16][17]
-
Cancer Therapeutics: Many chemotherapeutic agents induce apoptosis in cancer cells. Measuring caspase-2 activity using this compound can serve as a biomarker for drug efficacy and help elucidate the mechanism of action of novel anti-cancer compounds.[16]
-
Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, excessive apoptosis contributes to neuronal loss.[16] Caspase-2 inhibitors are being investigated as potential therapeutic agents, and this compound can be used in screening assays to identify and characterize such inhibitors.[16][17]
-
Inflammatory Diseases: Caspases also play a role in inflammation. Modulating caspase activity is a therapeutic strategy for certain inflammatory conditions.
Conclusion
References
- 1. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech.illinois.edu [biotech.illinois.edu]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biochemical mechanism of caspase-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 10. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cephamls.com [cephamls.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]
- 17. caspase 2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Ac-VDVAD-AFC in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Caspases, a family of cysteine-aspartic proteases, are central executioners of the apoptotic cascade. Among them, caspase-2 has emerged as an intriguing initiator caspase with a complex role in apoptosis, cell cycle regulation, and tumor suppression. The fluorogenic substrate Ac-VDVAD-AFC (N-Acetyl-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin) is a key tool for probing the activity of caspase-2 and related caspases in apoptotic pathways. This technical guide provides an in-depth overview of this compound, its application in cancer cell apoptosis research, detailed experimental protocols, and a summary of its kinetic properties.
This compound: A Tool to Measure Caspase Activity
This compound is a synthetic peptide substrate containing the amino acid sequence VDVAD, which is recognized and cleaved by certain caspases. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase between the aspartic acid (D) and AFC, the AFC molecule is liberated, resulting in a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to the caspase activity.
While this compound is often marketed as a caspase-2 substrate, it is crucial to note its lack of absolute specificity. It can also be efficiently cleaved by other caspases, most notably the executioner caspase-3.[1] Therefore, when using this compound to measure caspase-2 activity, it is essential to employ appropriate controls and potentially complementary approaches to ensure accurate interpretation of the results. A more selective substrate for caspase-2, Ac-VDTTD-AFC, has been identified and can be used in parallel to distinguish caspase-2 activity from that of caspase-3.[1]
Data Presentation: Kinetic Parameters of this compound Cleavage
The following table summarizes the kinetic parameters for the cleavage of this compound by caspase-2 and caspase-3, highlighting the catalytic efficiency of each enzyme towards this substrate.
| Caspase | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Caspase-2 | This compound | 11 | N/A | 4,300 | [2] |
| Caspase-3 | Ac-VDVAD-pNA | N/A | N/A | 37% (relative to Ac-DEVD-pNA) | [3] |
The Caspase-2 Signaling Pathway in Apoptosis
Caspase-2 is considered an initiator caspase, and its activation is often linked to cellular stress signals, such as DNA damage. A key activation platform for caspase-2 is the PIDDosome, a large protein complex.
References
- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase selective reagents for diagnosing apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-VDVAD-AFC: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process that plays a critical role in the development and homeostasis of multicellular organisms. Dysregulation of apoptosis is a key pathological feature in a host of human diseases, including cancer and neurodegenerative disorders. The caspase family of cysteine proteases are central executioners of apoptosis. Among them, caspase-2 has emerged as a significant initiator caspase implicated in neuronal cell death pathways associated with Alzheimer's disease, Parkinson's disease, and Huntington's disease.
This technical guide provides an in-depth overview of Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-VDVAD-AFC), a fluorogenic substrate commonly used to probe the activity of caspase-2. We will delve into its mechanism of action, discuss its specificity, provide detailed experimental protocols, and present its application in the context of neurodegenerative disease research.
This compound: Mechanism and Specificity
This compound is a synthetic peptide substrate that contains the pentapeptide sequence VDVAD, which is recognized and cleaved by caspase-2. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase, the free AFC molecule is released and emits a strong fluorescent signal, which can be quantified to determine enzyme activity.
While this compound is widely used as a tool to measure caspase-2 activity, it is crucial to recognize its limitations in terms of specificity. Other caspases, notably the executioner caspase, caspase-3, can also cleave this substrate, which can lead to confounding results.[1] This cross-reactivity necessitates the use of appropriate controls and complementary techniques to validate findings.
Quantitative Data on Substrate Specificity
To aid researchers in interpreting their results, the following table summarizes the kinetic parameters for the cleavage of this compound and a more selective substrate, Ac-VDTTD-AFC, by caspase-2 and caspase-3.[2]
| Substrate | Caspase | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| This compound | Caspase-2 | 1.2 ± 0.1 | 14.1 ± 2.1 | 8.5 x 10⁴ |
| Caspase-3 | 10.3 ± 0.9 | 15.2 ± 2.5 | 6.8 x 10⁵ | |
| Ac-VDTTD-AFC | Caspase-2 | 4.8 ± 0.4 | 12.5 ± 1.8 | 3.8 x 10⁵ |
| Caspase-3 | 1.7 ± 0.2 | 14.8 ± 3.1 | 1.1 x 10⁵ |
Data adapted from Kitevska, T., et al. (2014). Bioscience Reports.[2]
As the data indicates, caspase-3 cleaves this compound with a higher efficiency (kcat/KM) than caspase-2. In contrast, Ac-VDTTD-AFC demonstrates improved selectivity for caspase-2.[2] Researchers are encouraged to consider using this alternative substrate, or to employ specific caspase inhibitors, to confirm the role of caspase-2 in their experimental systems.
Caspase-2 in Neurodegenerative Diseases
The aberrant activation of caspase-2 has been implicated in the pathogenesis of several neurodegenerative diseases.
-
Alzheimer's Disease: Caspase-2 is involved in amyloid-beta (Aβ)-induced neuronal cell death. It has also been shown to cleave the microtubule-associated protein tau, a key component of the neurofibrillary tangles found in Alzheimer's brains.[3] The cleavage of tau by caspase-2 can generate toxic fragments that contribute to synaptic dysfunction.[4]
-
Parkinson's Disease: The activation of caspase-2 is linked to the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.[5][6] Studies have shown that caspase-2 can be activated by cellular stressors implicated in Parkinson's pathology, leading to the initiation of the apoptotic cascade in these vulnerable neurons.[5]
-
Huntington's Disease: In a mouse model of Huntington's disease, the absence of caspase-2 was found to alleviate behavioral deficits, suggesting a role for this caspase in the disease's progression.[7] While the precise mechanisms are still under investigation, these findings point to caspase-2 as a potential therapeutic target.[7][8]
Experimental Protocols
Caspase-2 Activity Assay in Cell Lysates
This protocol provides a general framework for measuring caspase-2 activity in cell lysates using this compound.
Materials:
-
Cells of interest (treated and untreated controls)
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well black microplate
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 x 10⁶ cells per 50 µL).
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate per well.
-
Bring the total volume in each well to 100 µL with Assay Buffer.
-
Include a blank well containing Assay Buffer only.
-
-
Substrate Addition and Measurement:
-
Prepare a working solution of this compound by diluting the stock solution to 200 µM in Assay Buffer.
-
Add 100 µL of the 200 µM this compound working solution to each well (final concentration 100 µM).
-
Immediately begin measuring the fluorescence at 37°C in a kinetic mode for 1-2 hours, with readings every 5-10 minutes.
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Determine the rate of fluorescence increase (slope) for each sample.
-
Express the caspase-2 activity as the change in fluorescence units per minute per milligram of protein.
-
Visualizations
Signaling Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Caspase-2 activation via the PIDDosome complex.
Caption: Experimental workflow for caspase activity assay.
Conclusion
This compound remains a valuable tool for studying the role of caspases in neurodegenerative diseases. However, researchers must be mindful of its limitations, particularly its lack of absolute specificity for caspase-2. By employing appropriate controls, considering the use of more selective substrates like Ac-VDTTD-AFC, and integrating complementary experimental approaches, the scientific community can continue to unravel the complex role of caspase-2 in neuronal apoptosis and advance the development of novel therapeutics for these devastating disorders.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting caspase-2 interactions with tau in Alzheimer’s disease and related dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. uobrep.openrepository.com [uobrep.openrepository.com]
- 7. Mice lacking caspase-2 are protected from behavioral changes, but not pathology, in the YAC128 model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Caspase-2, Calpain Activations and Decreased Mitochondrial Complex II Activity in Cells Expressing Exogenous Huntingtin Exon 1 Containing CAG Repeat in the Pathogenic Range - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Principles of Fluorogenic Caspase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with fluorogenic caspase substrates. These powerful tools are indispensable for the study of apoptosis and the development of novel therapeutics targeting this fundamental cellular process.
Core Principles of Fluorogenic Caspase Substrates
Fluorogenic caspase substrates are synthetic molecules designed to detect the activity of caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death). The fundamental principle behind these substrates lies in the elegant coupling of a caspase-specific peptide recognition sequence to a fluorescent reporter molecule (fluorophore).
In its uncleaved state, the substrate is either non-fluorescent or exhibits very low fluorescence. This is because the peptide moiety quenches the fluorescence of the attached fluorophore. Upon the activation of caspases during apoptosis, these enzymes recognize and cleave the specific peptide sequence. This cleavage event liberates the fluorophore from the quenching effects of the peptide, resulting in a significant increase in fluorescence intensity. The emitted fluorescence can be measured using a fluorometer, fluorescence microscope, or flow cytometer, providing a direct and quantitative measure of caspase activity.
The general structure of a fluorogenic caspase substrate consists of:
-
A Peptide Recognition Sequence: A specific four-amino-acid sequence that is recognized and cleaved by a particular caspase or a group of caspases. The cleavage occurs C-terminal to an aspartate (D) residue.
-
A Fluorophore: A molecule that emits light upon excitation at a specific wavelength. Common fluorophores include 7-amino-4-methylcoumarin (AMC), 7-amino-4-trifluoromethylcoumarin (AFC), and rhodamine 110 (R110).
Types of Fluorogenic Caspase Substrates
Fluorogenic caspase substrates are categorized based on their peptide sequence, which determines their specificity for different caspases, and the type of fluorophore attached, which dictates their photophysical properties.
2.1. Peptide Recognition Sequences:
Caspases are broadly classified into initiators (e.g., caspase-8, caspase-9) and executioners (e.g., caspase-3, caspase-7). Different caspases have distinct substrate specificities, allowing for the design of selective assays.[1]
2.2. Common Fluorophores:
The choice of fluorophore influences the sensitivity and spectral properties of the assay.
-
7-amino-4-methylcoumarin (AMC): One of the most widely used fluorophores, AMC exhibits a blue fluorescence (Excitation/Emission ~340-360 nm / ~440-460 nm) upon cleavage.[2][3]
-
7-amino-4-trifluoromethylcoumarin (AFC): AFC offers a spectral shift towards longer wavelengths compared to AMC, with blue-green fluorescence (Excitation/Emission ~380-400 nm / ~480-505 nm).[4][5][6] This can help to reduce interference from cellular autofluorescence.
-
Rhodamine 110 (R110): R110-based substrates are generally more sensitive than AMC or AFC-based substrates.[7] The cleavage of R110 substrates is a two-step process, first yielding a fluorescent monoamide and then the highly fluorescent R110 (Excitation/Emission ~496 nm / ~520 nm).[8][9][10] This two-step cleavage can complicate kinetic analyses, making them more suitable for endpoint assays.[7][11]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for a selection of commonly used fluorogenic caspase substrates, facilitating their comparison and selection for specific applications.
Table 1: Spectral Properties of Common Fluorophores
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Color of Fluorescence |
| AMC | 340-360 | 440-460 | Blue |
| AFC | 380-400 | 480-505 | Blue-Green |
| R110 | ~496 | ~520 | Green |
Data sourced from multiple product data sheets and publications.[2][4][5][6][7][8][9][10][12]
Table 2: Kinetic Parameters of Selected Fluorogenic Caspase Substrates
| Substrate | Target Caspase(s) | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹min⁻¹) |
| Ac-DEVD-AFC | Caspase-3, Caspase-7 | 9.7[4][13][14] | - | - |
| Ac-DEVD-AMC | Caspase-3, Caspase-7 | 10[15] | - | - |
| Ac-IETD-AFC | Caspase-8 | - | - | - |
| Ac-LEHD-AFC | Caspase-9 | - | - | - |
| Ac-VEID-AFC | Caspase-6 | - | - | - |
| Asp-Gly-Val-Asp-FRET | Caspase-3 | 1.5 ± 0.4 | 1.1 ± 0.1 | 0.7 |
| Asp-Ala-Pro-Asp-FRET | Caspase-3 | 0.4 ± 0.1 | 1.3 ± 0.1 | 3.4 |
| Asp-Leu-Pro-Asp-FRET | Caspase-3 | 0.2 ± 0.1 | 1.4 ± 0.2 | 5.8 |
| Asp-Val-Pro-Asp-FRET | Caspase-3 | 0.2 ± 0.04 | 1.7 ± 0.1 | 8.1 |
Table 3: Comparison of Assay Performance Metrics
| Assay Parameter | Description | Considerations |
| Signal-to-Background Ratio (S/B) | The ratio of the signal from a sample with activated caspases to the signal from a negative control. | Useful for assessing the effect of a treatment on caspase activation. Does not account for assay variability.[17][18] |
| Signal-to-Noise Ratio (S/N) | The mean signal minus the mean background, divided by the standard deviation of the background. | A better measure of assay sensitivity as it accounts for background variability. A higher S/N indicates greater sensitivity.[17][18] |
| Z'-factor | A statistical parameter that incorporates the signal-to-background ratio and the variability of both the signal and the background. | An excellent measure of assay quality for high-throughput screening. A Z'-factor > 0.5 is considered an excellent assay.[17] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for key experiments using fluorogenic caspase substrates.
4.1. In Vitro Caspase Activity Assay in Cell Lysates
This protocol is used to measure the total caspase activity in a cell population.
Materials:
-
Cells of interest (treated and untreated)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., containing HEPES, CHAPS, DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
2X Reaction Buffer (e.g., containing HEPES, DTT, EDTA)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells using the desired method. Include a non-induced control group.
-
Cell Lysis:
-
Harvest cells by centrifugation (e.g., 250 x g for 10 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 25 µL per 1 x 10⁶ cells).[4]
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.[4][13]
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Setup:
-
Substrate Addition: Add 5 µL of the fluorogenic caspase substrate (e.g., 1 mM stock solution) to each well.[4][13][14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4][13][14]
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
4.2. Live-Cell Caspase Activity Assay
This protocol allows for the real-time monitoring of caspase activity in intact, living cells.
Materials:
-
Cells of interest cultured in a suitable format (e.g., 96-well plate, chamber slide)
-
Cell-permeable fluorogenic caspase substrate
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in the chosen culture vessel.
-
Induce apoptosis according to your experimental design.
-
-
Substrate Loading:
-
Prepare the cell-permeable fluorogenic substrate according to the manufacturer's instructions. This often involves diluting a stock solution in cell culture medium or a specific assay buffer.
-
Remove the culture medium from the cells and replace it with the substrate-containing medium.
-
-
Incubation: Incubate the cells at 37°C for the recommended time (e.g., 30-60 minutes), protected from light.[12]
-
Washing (Optional): Some protocols may recommend washing the cells with fresh medium or PBS to remove excess substrate.
-
Imaging or Flow Cytometry:
-
Microscopy: Visualize the fluorescent cells using a fluorescence microscope equipped with the appropriate filter sets.
-
Flow Cytometry: Harvest the cells (if adherent), resuspend in a suitable buffer, and analyze the fluorescent cell population using a flow cytometer.
-
Mandatory Visualizations
5.1. Signaling Pathways
The following diagrams illustrate the major apoptotic signaling pathways that lead to caspase activation.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]
- 6. innopep.com [innopep.com]
- 7. Caspases | AAT Bioquest [aatbio.com]
- 8. abpbio.com [abpbio.com]
- 9. genecopoeia.com [genecopoeia.com]
- 10. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. caymanchem.com [caymanchem.com]
- 14. biopioneer.com.tw [biopioneer.com.tw]
- 15. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations [mdpi.com]
- 16. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Metrics for Comparing Instruments and Assays [moleculardevices.com]
Ac-VDVAD-AFC: A Technical Guide to its Spectroscopic Properties and Use in Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic caspase substrate, N-Acetyl-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin (Ac-VDVAD-AFC). It details its spectral characteristics, substrate specificity, and provides a comprehensive protocol for its application in caspase activity assays, a cornerstone technique in apoptosis research and drug discovery.
Core Principles and Mechanism of Action
This compound is a synthetic peptide substrate designed to specifically measure the activity of certain members of the caspase family of cysteine proteases. The peptide sequence VDVAD is recognized by specific caspases. The substrate itself is non-fluorescent. However, upon enzymatic cleavage at the aspartic acid residue C-terminal to the peptide sequence, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) molecule is released. The resulting fluorescence can be quantified and is directly proportional to the activity of the caspase of interest in the experimental sample.
The enzymatic reaction is as follows:
Caption: Enzymatic cleavage of this compound by a caspase.
Spectroscopic Properties
The utility of this compound as a research tool is fundamentally linked to its fluorescent properties upon cleavage. The liberated AFC molecule exhibits distinct excitation and emission spectra, allowing for sensitive detection.
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | 400 | [1][2][3][4][5][6] |
| Emission Maximum (λem) | 505 | [1][2][4][5][6][7] |
| Emission Range (nm) | 480 - 520 | [1] |
Substrate Specificity
While initially characterized as a substrate for caspase-2, subsequent research has demonstrated that this compound can also be cleaved by other caspases, most notably caspase-3. This cross-reactivity is an important consideration in experimental design and data interpretation.
| Caspase | Relative Activity/Specificity | Reference |
| Caspase-2 | Primary Target | [7][8][9] |
| Caspase-3 | Significant Cleavage | [7][8][9] |
It is noteworthy that for more selective measurement of caspase-2 activity, alternative substrates such as Ac-VDTTD-AFC have been developed.[8][9]
Experimental Protocol: Caspase Activity Assay in Cell Lysates
This protocol provides a general framework for measuring caspase activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.
Materials and Reagents
-
Cells of interest (treated and untreated controls)
-
Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[1]
-
This compound substrate (stock solution of 1-10 mM in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Experimental Workflow
Caption: Workflow for a caspase activity assay using this compound.
Detailed Procedure
-
Cell Lysis:
-
Induce apoptosis in your target cells using the desired method. Include a non-induced control group.
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Incubate on ice for 10-30 minutes with occasional vortexing.
-
Centrifuge at 10,000-14,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Caspase Activity Assay:
-
Dilute the cell lysates to a consistent protein concentration with Assay Buffer. A typical range is 50-200 µg of protein per well.
-
Pipette 50 µL of each diluted cell lysate into the wells of a 96-well black microplate.
-
Prepare a 2X reaction buffer by diluting the this compound stock solution in Assay Buffer to a final concentration of 100 µM.
-
Add 50 µL of the 2X reaction buffer to each well containing cell lysate to initiate the reaction (final this compound concentration will be 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1][5][10] The optimal incubation time may vary and should be determined empirically.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorometric microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][2][4][5][6][7]
-
The fold-increase in caspase activity can be determined by comparing the fluorescence readings of the induced samples to the non-induced control samples.
-
Conclusion
This compound remains a valuable tool for the detection of caspase activity, particularly for caspase-2 and caspase-3. A thorough understanding of its spectroscopic properties, substrate specificity, and the appropriate experimental protocols is crucial for obtaining reliable and interpretable results in the study of apoptosis and related cellular processes. For more specific inquiries into caspase-2 activity, the use of more selective substrates in parallel is recommended.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. ubpbio.com [ubpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. docs.aatbio.com [docs.aatbio.com]
Caspase-2: A Technical Guide to Substrate Recognition and Analysis
For Researchers, Scientists, and Drug Development Professionals
Caspase-2, the most evolutionarily conserved member of the human caspase family, occupies a unique and often enigmatic position in cellular signaling. Structurally resembling an initiator caspase with its long N-terminal CARD domain, its substrate specificity paradoxically aligns more closely with executioner caspases. This duality has complicated efforts to elucidate its precise biological roles, which span stress-induced apoptosis, cell cycle regulation, and tumor suppression. As a protease, the function of Caspase-2 is ultimately defined by the portfolio of cellular proteins it cleaves.
This technical guide provides an in-depth exploration of Caspase-2's substrate preferences, recognition sites, and key signaling pathways. It includes a summary of quantitative cleavage data, detailed experimental protocols for substrate identification and validation, and visualizations of the core molecular interactions and workflows.
Caspase-2 Substrate Preferences and Recognition Site
A defining feature of Caspase-2 is its unique preference for a five-amino-acid motif (P5 to P1) for optimal cleavage, distinguishing it from most other caspases that recognize tetrapeptides.
-
Optimal Recognition Sequence: The optimal pentapeptide substrate sequence for Caspase-2 is Val-Asp-Val-Ala-Asp (VDVAD) . The enzyme exhibits a strict requirement for Aspartic Acid (Asp) at the P1 position, the site of cleavage.
-
P5 Position Criticality: The catalytic efficiency of Caspase-2 towards pentapeptide substrates is 10- to 40-fold higher than for corresponding tetrapeptides, highlighting the critical role of the P5 residue in substrate recognition.
-
Overlapping Specificity: Despite its unique pentapeptide preference, the substrate specificity of Caspase-2 significantly overlaps with that of executioner caspases, particularly Caspase-3 and -7. Many VDVAD-based peptide substrates are efficiently cleaved by Caspase-3. Furthermore, degradomics studies have revealed a shared preference for the DEVD motif, making it challenging to identify the unique physiological substrate pool of Caspase-2 based on sequence alone.
Quantitative Analysis of Caspase-2 Substrates
Global N-terminomics studies have been instrumental in identifying hundreds of potential Caspase-2 substrates directly from cell lysates and in quantifying their cleavage efficiencies (kcat/KM). These analyses reveal a distinct substrate hierarchy, with cleavage rates for different proteins varying by more than 500-fold. Below is a summary of kinetic data for a model peptide substrate and key physiological protein substrates.
| Substrate | P5-P1 Sequence | Cleavage Position | kcat/KM (M⁻¹s⁻¹) | Function/Pathway | Other Cleaving Caspases | Reference |
| Peptide Substrate | ||||||
| Ac-VDVAD-AFC | VDVAD | N/A | 24,000 | Fluorogenic peptide for in vitro assays | Caspase-3, Caspase-7 | |
| Physiological Substrates | ||||||
| MDM2 | DVPD | Asp362 (Human) | Not Reported | Negative regulator of p53; cleavage promotes p53 stability and cell cycle arrest. | Caspase-3 | |
| BID | LQTD | Asp60 (Human) | Not Reported | Pro-apoptotic BH3-only protein; cleavage to tBID activates the mitochondrial apoptosis pathway. | Caspase-8, Caspase-3 | |
| Golgin-160 | ESPD | Asp59 (Human) | Not Reported | Golgi matrix protein; cleavage contributes to Golgi fragmentation during apoptosis. | None (at this site) | |
| Golgin-160 | SEVD | Asp311 (Human) | Not Reported | Golgi matrix protein; cleavage contributes to Golgi fragmentation during apoptosis. | Caspase-3, Caspase-7 | |
| eIF4B | DRKD | Asp563 (Human) | Not Reported | Translation initiation factor. | Caspase-3 | |
| HDAC4 | DVTD | Asp289 (Human) | Not Reported | Histone deacetylase involved in transcriptional regulation. | Caspase-3 |
Note: While large-scale studies have determined kcat/KM values for numerous substrates, specific values for many well-established proteins like MDM2 and BID are not consistently reported in literature summaries. The table reflects well-characterized cleavage sites and their functional implications.
Key Signaling Pathways
Caspase-2 is activated by proximity-induced dimerization within high molecular weight complexes, or "activation platforms." The best-characterized of these is the PIDDosome, which assembles in response to genotoxic stress.
PIDDosome-Mediated Activation
Upon DNA damage, the p53-inducible protein with a death domain (PIDD1) is upregulated. PIDD1 assembles with the adaptor protein RAIDD (Receptor-Interacting Protein-Associated Ich-1/Ced-3-homologue protein with a Death Domain) and pro-caspase-2 monomers. This assembly, the PIDDosome, facilitates the dimerization and subsequent auto-activation of Caspase-2.
Downstream Functional Pathways
Activated Caspase-2 executes its functions by cleaving specific substrates, leading to distinct cellular outcomes such as apoptosis or cell cycle arrest.
-
Apoptosis via BID Cleavage: Caspase-2 cleaves the BH3-only protein BID, generating truncated BID (tBID). tBID translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of downstream executioner caspases (Caspase-9 and -3), thereby committing the cell to apoptosis.
-
Cell Cycle Arrest via MDM2 Cleavage: Caspase-2 cleaves MDM2, the primary E3 ubiquitin ligase responsible for p53 degradation. This cleavage separates the p53-binding domain from the RING finger domain, inhibiting MDM2's ability to ubiquitinate p53. The resulting stabilization and accumulation of p53 lead to the transcription of cell cycle inhibitors like p21, causing cell cycle arrest.
Experimental Protocols
Identifying and validating Caspase-2 substrates is crucial for understanding its function. Methodologies range from large-scale proteomic screens to targeted in vitro validation assays.
Protocol 1: Identification of Substrates via N-Terminomics
N-terminomics is a powerful mass spectrometry-based approach to globally identify protease cleavage events in a complex protein mixture. The subtiligase-based method positively enriches for newly generated N-termini resulting from protease activity.
Objective: To identify the repertoire of Caspase-2 substrates in a cell lysate.
Principle: Cell lysate is treated with active Caspase-2. The subtiligase enzyme is used to specifically biotinylate the newly generated N-termini of cleaved substrates. These biotinylated peptides are then enriched using avidin affinity chromatography and identified by LC-MS/MS.
Materials:
-
Jurkat cells (or other cell line of interest)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% CHAPS, 10 mM DTT)
-
Recombinant active Caspase-2
-
Subtiligase enzyme and biotin-peptide substrate (e.g., Biotin-TEV-Abu-G)
-
Trypsin (mass spectrometry grade)
-
Streptavidin-agarose beads
-
TEV (Tobacco Etch Virus) protease
-
Standard reagents for protein quantification (BCA or Bradford assay)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Lysate Preparation: Harvest Jurkat cells and wash with cold PBS. Lyse cells on ice in Lysis Buffer. Centrifuge at high speed (e.g., 17,000 x g) for 40 minutes at 4°C to pellet debris. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of the lysate.
-
In Vitro Cleavage: Divide the lysate into two aliquots (e.g., 1 mg protein each): a control sample and a test sample. Add active recombinant Caspase-2 to the test sample. Add an equivalent volume of buffer to the control. Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
N-Terminal Biotinylation: Add the subtiligase enzyme and its biotin-peptide substrate to both the control and test samples. Incubate according to the enzyme manufacturer's protocol to label all free α-amines (i.e., the new N-termini created by caspase cleavage).
-
Protein Digestion: Denature, reduce, and alkylate the proteins in the lysates. Digest the entire proteome into smaller peptides using trypsin.
-
Enrichment of N-terminal Peptides: Incubate the tryptic digests with streptavidin-agarose beads to capture the biotin-labeled N-terminal peptides. Wash the beads extensively to remove all non-biotinylated (internal) peptides.
-
Peptide Release and Identification: Elute the bound peptides by cleaving the TEV site within the biotin tag using TEV protease. Analyze the eluted peptides by LC-MS/MS.
-
Data Analysis: Identify peptides present in the Caspase-2-treated sample but absent or significantly less abundant in the control sample. These represent candidate Caspase-2 cleavage products. The sequence of the peptide corresponds to the sequence immediately downstream of the cleavage site.
Protocol 2: In Vitro Cleavage Assay for Substrate Validation
This protocol is used to validate if a candidate protein identified from a screen (or by hypothesis) is a direct substrate of Caspase-2.
Objective: To determine if a specific protein can be directly cleaved by Caspase-2 in vitro.
Principle: A candidate substrate protein (produced via in vitro translation or as a recombinant protein) is incubated with active Caspase-2. The reaction products are then separated by SDS-PAGE and analyzed by Western blot to detect cleavage fragments.
Materials:
-
Candidate substrate protein (e.g., in vitro translated with 35S-methionine or His/FLAG-tagged recombinant protein)
-
Recombinant active Caspase-2
-
Caspase-inactive mutant (e.g., C318A) or a general caspase inhibitor (e.g., z-VAD-FMK) for negative controls.
-
Caspase Reaction Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Primary antibody against the substrate protein (or its tag)
-
Appropriate secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, set up the cleavage reactions on ice. A typical 20 µL reaction would include:
-
Control: Substrate + Reaction Buffer + Inactive Caspase-2
-
Test: Substrate + Reaction Buffer + Active Caspase-2
-
Inhibitor Control: Substrate + Reaction Buffer + Active Caspase-2 + Caspase Inhibitor
-
-
Incubation: Transfer the tubes to a 37°C incubator for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with the primary antibody that recognizes the substrate protein.
-
Wash, then incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash extensively.
-
-
Visualization: Apply a chemiluminescent substrate and visualize the bands using an imaging system. A positive result is the appearance of smaller molecular weight bands in the "Test" lane that are absent in the "Control" and "Inhibitor Control" lanes, concurrent with a decrease in the full-length protein band.
Conclusion
Caspase-2 remains a protease of high interest due to its complex roles in cell fate decisions. Its unique preference for a pentapeptide recognition site offers a potential avenue for the development of specific inhibitors and activity probes, although this is complicated by an overlapping specificity with executioner caspases. The identification of key substrates such as BID and MDM2 has firmly linked Caspase-2 to the core machinery of both apoptosis and cell cycle control. Future research, aided by quantitative proteomics and rigorous biochemical validation, will continue to expand the known substrate repertoire of Caspase-2, further clarifying its role as a critical node in the cellular response to stress and providing new opportunities for therapeutic intervention.
Methodological & Application
Application Note and Protocol: Ac-VDVAD-AFC Caspase-2 Fluorometric Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-2, an evolutionarily conserved member of the caspase family of cysteine proteases, plays a complex role in cellular processes including apoptosis, cell cycle regulation, and the maintenance of genomic stability.[1][2] Unlike effector caspases, caspase-2 is considered an initiator caspase, activated upstream in response to various cellular stresses such as DNA damage, metabolic imbalance, and endoplasmic reticulum (ER) stress.[1][3] Its activation is often mediated by the formation of a large protein complex known as the PIDDosome, which facilitates the dimerization and subsequent auto-proteolytic activation of pro-caspase-2.[3][4] This application note provides a detailed protocol for the sensitive detection of caspase-2 activity in cell lysates using the fluorogenic substrate Ac-VDVAD-AFC.
The assay principle is based on the proteolytic cleavage of the peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) by active caspase-2. The substrate, this compound, consists of the VDVAD peptide sequence conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the AFC fluorophore's emission is quenched. Upon cleavage by caspase-2, free AFC is released, which emits a bright yellow-green fluorescence when excited with 400 nm light.[5][6][7] The intensity of this fluorescence, measured at 505 nm, is directly proportional to the caspase-2 activity in the sample.[5][6][7] It is important to note that while this compound is a commonly used substrate for caspase-2, it can also be cleaved by other caspases, such as caspase-3, albeit with different efficiencies.[8][9] Therefore, it is recommended to use this assay in conjunction with other methods, like western blotting for caspase-2 cleavage or the use of more specific substrates if available, for unambiguous data interpretation.[7]
Signaling Pathway and Experimental Workflow
To aid in the understanding of the biological context and the experimental procedure, the following diagrams illustrate the caspase-2 signaling pathway and the workflow of the fluorometric assay.
Caption: A diagram illustrating the activation of caspase-2 via the PIDDosome complex in response to cellular stress and its subsequent role in initiating apoptosis through the cleavage of BID.
Caption: A schematic of the experimental workflow for the this compound caspase-2 fluorometric assay, from sample preparation to data acquisition.
Experimental Protocol
This protocol is adapted from commercially available kits and provides a general guideline.[5][6][7] Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 M DTT)
-
This compound Substrate (1 mM stock in DMSO): Store protected from light at -20°C.
-
Dithiothreitol (DTT) (1 M stock): Store at -20°C.
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at 400 nm and emission at 505 nm.
-
Treated and untreated cell pellets
-
Phosphate-buffered saline (PBS)
-
Recombinant active caspase-2 (optional, for standard curve)
-
AFC standard (optional, for quantification)
Procedure:
-
Sample Preparation: a. Induce apoptosis in your cell line of interest using a known stimulus. For a negative control, culture an equal number of cells without the apoptotic stimulus. b. Harvest 1-5 x 10^6 cells by centrifugation at 300 x g for 5 minutes at 4°C. c. Wash the cell pellet once with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. e. Incubate the cell suspension on ice for 10 minutes. f. Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube. This is your cell lysate. h. (Optional) Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This will allow for normalization of caspase activity to the total protein content.
-
Assay Reaction: a. Prepare the 2X Reaction Buffer immediately before use by adding DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer). b. In a 96-well black microplate, add 50 µL of cell lysate to each well. c. Add 50 µL of the 2X Reaction Buffer (with DTT) to each well containing the cell lysate. d. Add 5 µL of the 1 mM this compound substrate to each well to achieve a final concentration of 50 µM. e. (Optional) For a blank control, prepare a well with 50 µL of Cell Lysis Buffer, 50 µL of 2X Reaction Buffer, and 5 µL of the substrate. f. Mix the contents of the wells gently.
-
Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized. b. Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Data Analysis:
The fold-increase in caspase-2 activity can be determined by comparing the fluorescence intensity of the treated samples to that of the untreated control.
Fold Increase = (Fluorescence of Treated Sample - Fluorescence of Blank) / (Fluorescence of Untreated Control - Fluorescence of Blank)
Data Presentation
The following table provides an example of how to present quantitative data from a caspase-2 activity assay.
| Sample | Treatment | Protein Conc. (µg/µL) | Raw Fluorescence Units (RFU) | Normalized Activity (RFU/µg protein) | Fold Increase vs. Control |
| 1 | Untreated Control | 2.5 | 1500 | 600 | 1.0 |
| 2 | Drug A (10 µM) | 2.4 | 6000 | 2500 | 4.2 |
| 3 | Drug B (5 µM) | 2.6 | 3900 | 1500 | 2.5 |
| 4 | Blank | N/A | 100 | N/A | N/A |
Conclusion
References
- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-2 - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 5. cephamls.com [cephamls.com]
- 6. abcam.com [abcam.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Measuring Caspase-2 Activity in a 96-Well Plate Format Using Ac-VDVAD-AFC
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-2, an initiator caspase, plays a crucial role in cellular processes such as stress-induced apoptosis and maintenance of genomic stability.[1] Its activation is a key event in some apoptotic signaling pathways and is often associated with the formation of a large protein complex known as the PIDDosome.[2][3] The fluorogenic substrate Ac-VDVAD-AFC (Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) is a tool for monitoring caspase-2 activity. This peptide sequence is recognized and cleaved by active caspase-2, releasing the fluorescent molecule 7-Amino-4-trifluoromethylcoumarin (AFC). The resulting increase in fluorescence can be measured, providing a quantitative assessment of caspase-2 activity. While this compound is commonly used for this purpose, it is important to note that it can also be cleaved by other caspases, such as caspase-3, making it important to use appropriate controls to ensure specificity.[4][5]
This document provides a detailed protocol for using this compound to measure caspase-2 activity in a 96-well plate format, suitable for cell-based assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-2 activation pathway and the experimental workflow for the 96-well plate assay.
Experimental Protocols
Materials and Reagents
-
This compound Substrate: Store as a stock solution in DMSO at -20°C, protected from light.
-
Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol). Store at 4°C.
-
2x Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol). Store at 4°C.
-
Dithiothreitol (DTT): 1 M stock solution in sterile water. Store at -20°C. Add fresh to the reaction buffer before use.
-
96-well black, clear-bottom microplate: For fluorescence measurements.
-
Cultured cells: Adherent or suspension cells.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Microplate reader: Capable of fluorescence measurement with excitation at ~400 nm and emission at ~505 nm.
-
Recombinant active caspase-2 (optional, for positive control).
-
Caspase inhibitor (optional, for negative control, e.g., Z-VAD-FMK).
Detailed Protocol
-
Cell Preparation and Lysis:
-
Seed cells in a suitable culture vessel and treat with the desired experimental compounds to induce or inhibit apoptosis. Include an untreated control group.
-
For adherent cells, wash with PBS and then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer.
-
Incubate the cell lysate on ice for 15-30 minutes.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the caspase activity.
-
-
Assay Setup in a 96-Well Plate:
-
On ice, prepare the samples in a 96-well black, clear-bottom plate.
-
Add 50-100 µg of total protein from each cell lysate to individual wells. Adjust the volume with Cell Lysis Buffer to a final volume of 50 µL per well.
-
Controls:
-
Negative Control (Untreated Cells): Lysate from untreated cells.
-
Blank (No Lysate): 50 µL of Cell Lysis Buffer to measure background fluorescence of the substrate and buffer.
-
Positive Control (Optional): Purified active caspase-2 or lysate from cells treated with a known apoptosis inducer.
-
Inhibitor Control (Optional): Pre-incubate a sample of apoptotic cell lysate with a caspase inhibitor for 30 minutes before adding the substrate.
-
-
-
Reaction Initiation and Incubation:
-
Prepare the complete 1x Reaction Buffer by diluting the 2x Reaction Buffer with sterile water and adding DTT to a final concentration of 10 mM immediately before use.
-
Prepare the substrate working solution by diluting the this compound stock solution in the complete 1x Reaction Buffer to a final concentration of 40-50 µM.
-
Add 50 µL of the substrate working solution to each well of the 96-well plate, bringing the total volume to 100 µL.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically for your specific cell type and experimental conditions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
The measurement can be taken as an endpoint reading after the incubation period or kinetically over time.
-
Data Presentation
The results of the caspase-2 assay can be summarized in a table. The data should be presented as the mean fluorescence intensity ± standard deviation. It is also common to express the results as a fold change in caspase activity relative to the untreated control.
Table 1: Example Data for Caspase-2 Activity Assay
| Sample Condition | Mean Relative Fluorescence Units (RFU) | Standard Deviation | Fold Change vs. Untreated |
| Blank (No Lysate) | 150 | 15 | - |
| Untreated Cells | 500 | 45 | 1.0 |
| Apoptosis Inducer | 2500 | 210 | 5.0 |
| Apoptosis Inducer + Inhibitor | 650 | 60 | 1.3 |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background fluorescence | 1. Substrate degradation. 2. Contaminated reagents. 3. Autofluorescence of compounds. | 1. Store this compound stock solution protected from light and avoid repeated freeze-thaw cycles. Prepare fresh working solution for each experiment. 2. Use fresh, high-quality reagents. 3. Run a control with the compound in the absence of cell lysate to check for autofluorescence. |
| Low or no signal in positive control/induced sample | 1. Inactive caspase-2. 2. Insufficient protein concentration. 3. Sub-optimal assay conditions. 4. Inactive DTT. | 1. Ensure proper induction of apoptosis. Use a positive control with recombinant active caspase-2 if available. 2. Increase the amount of cell lysate per well. 3. Optimize incubation time and temperature. Ensure the pH of the buffers is correct. 4. Add fresh DTT to the reaction buffer immediately before use. |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent cell lysis. 3. Edge effects in the 96-well plate. | 1. Use calibrated pipettes and ensure accurate pipetting. 2. Ensure complete and consistent lysis of all samples. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Signal in uninduced cells | 1. Spontaneous apoptosis in cell culture. 2. Non-specific protease activity. 3. Cleavage by other caspases (e.g., caspase-3). | 1. Ensure healthy cell culture conditions. 2. Use a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to confirm that the signal is from caspases. 3. Consider using a more specific caspase-2 substrate or complementary methods like Western blotting for caspase-2 cleavage to confirm results.[4] |
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cephamls.com [cephamls.com]
Ac-VDVAD-AFC Fluorometric Assay: A Detailed Protocol for Monitoring Caspase-2 Activity in Cell Lysates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key family of proteases that execute this process are the caspases (cysteine-aspartic proteases). Caspase-2 is a unique initiator caspase implicated in cellular stress responses, including those induced by cytotoxic drugs, DNA damage, and heat shock. The activation of caspase-2 is a critical event in some apoptotic pathways, making it an important target for research in cancer, neurodegenerative diseases, and other conditions.
This document provides a detailed protocol for the use of the fluorogenic substrate N-Acetyl-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin (Ac-VDVAD-AFC) to measure caspase-2 activity in cell lysates. The assay is based on the cleavage of the VDVAD sequence in the substrate by active caspase-2. Upon cleavage, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released. The fluorescence of free AFC can be measured using a fluorometer, providing a quantitative measure of caspase-2 activity.
Principle of the Assay
The this compound assay is a sensitive and convenient method for detecting caspase-2 activity. The substrate, this compound, itself is weakly fluorescent in the blue range (λmax ≈ 400 nm).[1][2] However, upon enzymatic cleavage by caspase-2 between the aspartic acid residue and AFC, the liberated AFC molecule exhibits a strong yellow-green fluorescence (λmax ≈ 505 nm).[1][2] The intensity of this fluorescence is directly proportional to the amount of active caspase-2 present in the sample.
Signaling Pathway
Experimental Workflow
Quantitative Data Summary
| Parameter | Value | Notes |
| Cell Number | 1-5 x 10⁶ cells per sample | Optimal cell number may vary by cell type. |
| Cell Lysis Buffer Volume | 50 µL per 1-5 x 10⁶ cells | Ensure complete lysis. |
| Protein Concentration | 50-200 µg per assay | If normalizing to protein concentration. |
| 2X Reaction Buffer | 50 µL per assay | Contains DTT. |
| DTT Final Concentration | 10 mM | Add fresh to 2X Reaction Buffer before use. |
| This compound Stock | 1 mM in DMSO | Store protected from light at -20°C. |
| This compound Final | 50 µM | |
| Incubation Temperature | 37°C | |
| Incubation Time | 1-2 hours | May need optimization. |
| Excitation Wavelength | 400 nm | |
| Emission Wavelength | 505 nm |
Experimental Protocols
Materials and Reagents
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, anti-Fas antibody)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20% Sucrose, 20 mM DTT)
-
Dithiothreitol (DTT), 1 M stock
-
This compound, 1 mM stock in DMSO
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader
-
Microcentrifuge
-
Pipettes and pipette tips
Protocol 1: Induction of Apoptosis (Example using Staurosporine)
-
Plate cells at a suitable density in a culture dish or flask.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with an appropriate concentration of Staurosporine (e.g., 1 µM) for a predetermined time (e.g., 3-6 hours) to induce apoptosis.
-
Include a vehicle-treated control (e.g., DMSO).
-
Proceed to cell lysate preparation.
Protocol 2: Cell Lysate Preparation
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
For suspension cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.
-
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. The lysate is now ready for the caspase-2 assay.
Protocol 3: Caspase-2 Activity Assay
-
Prepare the 2X Reaction Buffer with DTT immediately before use. For each 1 mL of 2X Reaction Buffer, add 10 µL of 1 M DTT to achieve a final concentration of 10 mM.
-
In a 96-well black microplate, add 50 µL of cell lysate to each well.
-
Include the following controls:
-
Negative Control: Lysate from untreated cells.
-
Blank: 50 µL of Cell Lysis Buffer without cell lysate to measure background fluorescence of the substrate.
-
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
Add 5 µL of 1 mM this compound substrate to each well (final concentration of 50 µM).
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorometric microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Data Analysis
-
Subtract the fluorescence value of the blank from all readings.
-
The caspase-2 activity can be expressed as the fold-increase in fluorescence of the treated sample compared to the untreated (negative control) sample.
-
Fold Increase = (Fluorescence of Treated Sample) / (Fluorescence of Untreated Sample)
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Autofluorescence of compounds or cell media. | Include a control with lysate but no substrate. Subtract this value from the readings. |
| Contamination of reagents or plate. | Use fresh, high-quality reagents and clean plates. | |
| Weak or No Signal | Insufficient apoptosis induction. | Optimize the concentration and incubation time of the apoptosis-inducing agent. Confirm apoptosis with another method (e.g., Annexin V staining). |
| Low caspase-2 expression in the cell line. | Choose a cell line known to express caspase-2. | |
| Inactive enzyme due to improper lysate handling. | Keep lysates on ice at all times. Avoid repeated freeze-thaw cycles. | |
| High Variability between Replicates | Inaccurate pipetting. | Use calibrated pipettes and be careful with small volumes. |
| Uneven cell density. | Ensure a single-cell suspension before plating and lysis. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate. |
References
Application Note: Analysis of Caspase-2 Activity in Apoptotic Cells using Ac-VDVAD-AFC and Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.[1] A key family of proteases that execute apoptosis are the caspases.[2] Caspase-2 is the most evolutionarily conserved member of the caspase family and is considered an initiator caspase, acting upstream of mitochondrial events.[1][2][3] It is activated in response to various cellular stresses like DNA damage, heat shock, and oxidative stress.[2][3] Upon activation, caspase-2 can cleave substrates such as Bid, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of executioner caspases like caspase-3.[1][4]
Ac-VDVAD-AFC (Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartic acid-7-Amino-4-trifluoromethylcoumarin) is a synthetic fluorogenic substrate designed to measure the activity of caspase-2.[5] While it can also be cleaved by other caspases like caspase-3, it is often used to monitor caspase-2-like activity.[2][6]
Principle of the Assay
This protocol describes the use of the cell-permeable this compound substrate to detect caspase-2 activation in individual cells via flow cytometry. The substrate freely diffuses into cells. In apoptotic cells where caspase-2 is active, the enzyme cleaves the VDVAD peptide sequence, liberating the highly fluorescent 7-Amino-4-trifluoromethylcoumarin (AFC) molecule. The intensity of AFC fluorescence is directly proportional to the caspase-2 activity within the cell. This fluorescence can be quantified on a single-cell basis using a flow cytometer.
Signaling Pathway and Experimental Workflow
Caspase-2 Activation Pathway
In response to cellular stress, particularly DNA damage, caspase-2 is recruited to a large protein complex called the PIDDosome.[7] This complex facilitates the dimerization and auto-activation of caspase-2 monomers.[1] Activated caspase-2 then initiates downstream apoptotic events, primarily through the cleavage of Bid, which triggers the mitochondrial pathway of apoptosis.[1][4]
Figure 1. Simplified Caspase-2 activation pathway via the PIDDosome complex.
Experimental Workflow
The experimental procedure involves inducing apoptosis in a cell population, followed by incubation with the this compound substrate. The resulting fluorescence is then measured using a flow cytometer to quantify the percentage of apoptotic cells.
Figure 2. Experimental workflow for Caspase-2 activity analysis.
Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| This compound Substrate | AnaSpec, Inc. | Fluorogenic substrate for Caspase-2 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for substrate |
| Cell Culture Medium (e.g., RPMI, DMEM) | Gibco | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |
| Apoptosis Inducer (e.g., Staurosporine) | Sigma-Aldrich | Positive control for apoptosis |
| Flow Cytometry Tubes (5 mL) | Falcon | Sample acquisition |
| Flow Cytometer | BD Biosciences, Beckman Coulter | Data acquisition and analysis |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Reagent Preparation
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in sterile DMSO.[8] For example, if the molecular weight is ~675 g/mol , dissolve 1 mg in ~148 µL of DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
1X Assay Buffer: Prepare a suitable buffer for cell washing and incubation, such as PBS or Hanks' Balanced Salt Solution (HBSS).[8]
2. Cell Preparation and Apoptosis Induction
-
Culture cells to a density of approximately 0.5-1 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Seed cells in appropriate culture vessels.
-
Induce apoptosis using a known agent (e.g., 1 µM Staurosporine for 3-4 hours for Jurkat cells). A negative control (untreated or vehicle-treated) and a positive control (known inducer) should always be included.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL in culture medium.
3. Cell Labeling
-
Transfer 500 µL of the cell suspension (0.5 x 10^6 cells) to a flow cytometry tube.
-
Prepare a working solution of the this compound substrate. A final concentration of 10-50 µM is a good starting point. Dilute the 10 mM stock solution into the cell suspension. For a 20 µM final concentration, add 1 µL of 10 mM stock to the 500 µL cell suspension.
-
Incubate the cells for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.[8][9]
-
(Optional) For a complete apoptosis profile, a viability dye like Propidium Iodide (PI) or 7-AAD can be added 5-10 minutes before analysis to distinguish between early apoptotic, late apoptotic, and necrotic cells.[9]
4. Flow Cytometry Acquisition
-
Wash the cells once by adding 2 mL of 1X Assay Buffer and centrifuging at 300 x g for 5 minutes.[8]
-
Carefully aspirate the supernatant and resuspend the cell pellet in 300-500 µL of 1X Assay Buffer.
-
Keep samples on ice and protected from light until analysis. Analyze within 1 hour.[10]
-
Set up the flow cytometer using unstained cells to adjust forward scatter (FSC) and side scatter (SSC) voltages and to define the negative population for fluorescence.[11]
-
AFC is typically excited by a violet laser (~405 nm) and its emission is collected in a channel appropriate for blue fluorescence (e.g., 450/50 nm or similar).[5] Check your instrument's specific configuration.
-
Record data for at least 10,000 events per sample.[12]
Data Presentation and Analysis
1. Gating Strategy
-
Use an FSC vs. SSC plot to gate on the main cell population and exclude debris.
-
From the gated cell population, create a histogram or a dot plot to visualize AFC fluorescence.
-
Use the unstained and negative control samples to set the gate for AFC-positive cells. Cells showing fluorescence intensity above this gate are considered to have active caspase-2.
2. Quantitative Data Summary
The following tables provide recommended starting parameters for the assay and flow cytometer settings.
| Parameter | Recommended Value | Notes |
| Cell Density | 1 x 10^6 cells/mL | Ensures sufficient events for analysis. |
| This compound Final Conc. | 10 - 50 µM | Must be optimized for each cell type. |
| Incubation Time | 60 minutes | May be adjusted (30-90 min). |
| Incubation Temperature | 37°C | Optimal for enzyme activity. |
| Flow Cytometer Parameter | Setting | Purpose |
| Excitation Laser | Violet (~405 nm) | Excites the cleaved AFC fluorophore. |
| Emission Filter | ~450/50 nm BP | Collects AFC fluorescence signal. |
| Events to Record | ≥ 10,000 | Provides statistical significance. |
| Flow Rate | Low to Medium | Ensures accurate single-cell analysis.[11] |
| Controls | Unstained, Negative, Positive | Essential for setting gates and validating the assay. |
By following this protocol, researchers can effectively utilize this compound in conjunction with flow cytometry to quantify caspase-2 activity during apoptosis, providing valuable insights for basic research and drug development.
References
- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. sdu.dk [sdu.dk]
Application Notes and Protocols for Live-Cell Imaging of Caspase-2 Activity with Ac-VDVAD-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VDVAD-AFC (N-Acetyl-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin) is a fluorogenic substrate utilized for the detection of caspase activity, particularly caspase-2, in live cells. Caspases are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death) and inflammation. Caspase-2 is considered an initiator caspase, activated in response to various cellular stresses, including DNA damage. Its activation is a key event in the apoptotic signaling cascade. The this compound substrate consists of the caspase-2 recognition sequence VDVAD conjugated to the fluorescent reporter molecule AFC (7-Amino-4-trifluoromethylcoumarin). In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase, the AFC fluorophore is released, resulting in a measurable increase in fluorescence, which can be monitored in real-time using fluorescence microscopy or a microplate reader. While this compound is a recognized substrate for caspase-2, it is important to note that it can also be cleaved by other caspases, such as caspase-3, which should be considered when interpreting results.[1]
Principle of the Assay
The this compound substrate is cell-permeable and non-toxic, allowing for the continuous monitoring of caspase activity in living cells over time.[2] Once inside the cell, if active caspase-2 (or another caspase that recognizes the VDVAD sequence) is present, it cleaves the peptide bond between the aspartic acid (D) residue and AFC. This cleavage event liberates the AFC molecule, which, when excited by light at approximately 400 nm, emits a fluorescent signal at around 505 nm. The intensity of this fluorescence is directly proportional to the amount of active caspase, providing a quantitative measure of enzyme activity within the cell.
Applications
-
Real-time monitoring of apoptosis: Visualize and quantify caspase-2 activation in live cells in response to apoptotic stimuli.
-
Drug discovery and high-throughput screening: Screen compound libraries for potential activators or inhibitors of the caspase-2 pathway.[3]
-
Mechanistic studies of cell death: Investigate the role of caspase-2 in different cell death pathways induced by various stressors.
-
Evaluation of cancer therapeutics: Assess the efficacy of anti-cancer drugs that induce apoptosis through caspase-2 activation.
Signaling Pathway
Caspase-2 is primarily activated through a signaling platform known as the PIDDosome. This complex assembles in response to cellular stress, particularly DNA damage. The core components of the PIDDosome are the p53-induced death domain-containing protein (PIDD1), the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2. The assembly of this complex leads to the dimerization and subsequent auto-activation of caspase-2.
Data Presentation
Quantitative Analysis of Caspase Substrate Cleavage
The following table summarizes kinetic data for the cleavage of this compound and a more selective caspase-2 substrate, Ac-VDTTD-AFC, by purified caspase-2 and caspase-3. This data, derived from in vitro assays using cell lysates, highlights the relative efficiency and selectivity of these substrates.[1]
| Substrate | Caspase | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| This compound | Caspase-2 | 1.2 ± 0.1 | 15 ± 2 | 80,000 |
| Caspase-3 | 2.5 ± 0.3 | 10 ± 1 | 250,000 | |
| Ac-VDTTD-AFC | Caspase-2 | 4.8 ± 0.5 | 12 ± 1 | 400,000 |
| Caspase-3 | 0.9 ± 0.1 | 20 ± 3 | 45,000 |
Data adapted from a study on the minimal specificity of caspase-2.[1]
High-Throughput Screening Parameters
The following table provides example parameters for a high-throughput screen using this compound to identify caspase inhibitors.
| Parameter | Value |
| Plate Format | 96-well or 384-well |
| Cell Seeding Density | 3 x 10⁴ cells/well |
| This compound Concentration | 10 - 50 µM |
| Compound Concentration | 10 µM (initial screen) |
| Incubation Time with Drug | 24 - 48 hours |
| Incubation Time with Substrate | 1 - 4 hours |
| Excitation Wavelength | ~400 nm |
| Emission Wavelength | ~505 nm |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Caspase-2 Activity Using Fluorescence Microscopy
This protocol outlines the steps for visualizing caspase-2 activity in live cells.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO), high purity
-
Live-cell imaging medium
-
Cells of interest
-
Multi-well imaging plates or chambered coverglass
-
Apoptosis-inducing agent (e.g., etoposide, doxorubicin)
-
Fluorescence microscope with environmental control (37°C, 5% CO₂) and appropriate filter sets (Excitation/Emission: ~400/505 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well imaging plate or chambered coverglass at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate cells under normal growth conditions (37°C, 5% CO₂) for 24 hours or until they have adhered and are in a logarithmic growth phase.
-
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (typically 10-50 µM). It is recommended to perform a concentration optimization experiment to determine the optimal concentration for your cell type and experimental conditions.
-
-
Induction of Apoptosis (Optional):
-
To induce caspase-2 activity, treat the cells with an apoptosis-inducing agent at a predetermined optimal concentration and for a specific duration prior to or concurrently with the addition of the substrate. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Substrate Loading and Incubation:
-
Carefully remove the culture medium from the cells.
-
Add the pre-warmed medium containing this compound to the cells.
-
Incubate the cells for 30 minutes to 1 hour at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Live-Cell Imaging:
-
Transfer the plate or chambered coverglass to the fluorescence microscope equipped with an environmental chamber.
-
Acquire images using the appropriate filter set (Excitation ~400 nm, Emission ~505 nm).
-
For time-lapse imaging, acquire images at regular intervals (e.g., every 15-30 minutes) to monitor the kinetics of caspase-2 activation.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of individual cells or the entire field of view using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
The increase in fluorescence intensity over time or in treated versus control cells is indicative of caspase-2 activity.
-
Protocol 2: High-Throughput Screening for Modulators of Caspase-2 Activity
This protocol is designed for screening compound libraries in a multi-well plate format.
Materials:
-
This compound substrate
-
DMSO
-
Cell culture medium
-
Cells of interest
-
96-well or 384-well black, clear-bottom microplates
-
Compound library
-
Fluorescence microplate reader with top or bottom read capabilities (Excitation ~400 nm, Emission ~505 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into the microplate at a density of approximately 3 x 10⁴ cells per well in 100 µL of culture medium.[4]
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Add the compounds from your library to the wells at the desired final concentration (e.g., 10 µM). Include appropriate controls: vehicle control (DMSO), positive control (known caspase-2 activator), and negative control (untreated cells).
-
Incubate the plate for the desired treatment period (e.g., 24-48 hours).
-
-
Substrate Addition:
-
Prepare a working solution of this compound in cell culture medium at 2X the final desired concentration (e.g., 80 µM for a final concentration of 40 µM).[4]
-
Add an equal volume of the 2X substrate solution to each well (e.g., 100 µL).
-
-
Incubation:
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation set to ~400 nm and emission to ~505 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and substrate but no cells).
-
Normalize the fluorescence signal of the compound-treated wells to the vehicle control.
-
Identify "hits" as compounds that significantly increase (activators) or decrease (inhibitors) the fluorescence signal compared to the control.
-
Experimental Workflow and Logic
The following diagram illustrates the general workflow for a live-cell imaging experiment using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Substrate degradation- Autofluorescence of cells or medium- Sub-optimal washing | - Prepare fresh substrate solution for each experiment.- Image cells in a phenol red-free medium.- Include a no-substrate control to determine background fluorescence.- If washing, ensure it is gentle and thorough. |
| No or Weak Signal | - Caspase-2 is not activated- Insufficient substrate concentration or incubation time- Incorrect filter set | - Confirm apoptosis induction with a positive control.- Optimize substrate concentration and incubation time.- Ensure the excitation and emission wavelengths of the filter set are appropriate for AFC. |
| Cell Death/Toxicity | - Phototoxicity from excessive light exposure- Compound toxicity (in HTS) | - Minimize light exposure by reducing illumination intensity and exposure time.- Use a neutral density filter.- For HTS, perform a cytotoxicity assay for the hit compounds. |
| Inconsistent Results | - Variation in cell density- Inconsistent incubation times- Pipetting errors | - Ensure uniform cell seeding.- Standardize all incubation times.- Use calibrated pipettes and consistent pipetting techniques. |
| Signal from Caspase-3 Activation | This compound is also a substrate for caspase-3. | - Use a more selective caspase-2 substrate like Ac-VDTTD-AFC in parallel experiments for comparison.[1]- Use specific inhibitors for caspase-2 and caspase-3 to confirm the source of the signal.- Correlate the results with other assays specific for caspase-2 activation (e.g., Western blot for cleaved caspase-2). |
Conclusion
This compound is a valuable tool for the real-time detection of caspase activity in live cells. Its application in fluorescence microscopy and high-throughput screening provides a powerful platform for studying apoptosis and for the discovery of novel therapeutics targeting the caspase-2 pathway. Careful optimization of experimental parameters and consideration of its cross-reactivity with other caspases are crucial for obtaining accurate and reproducible results.
References
- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: Measuring Caspase-2 Activity in Tissue Homogenates using Ac-VDVAD-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-2, the most evolutionarily conserved member of the caspase family of cysteine proteases, plays a complex role in cellular processes that extend beyond its initial characterization as an initiator of apoptosis.[1] It has been implicated in tumor suppression, cell cycle regulation, and the maintenance of genomic stability in response to cellular stress.[1][2] Unlike other initiator caspases, caspase-2's activation and substrate specificity show unique characteristics.[3] Its activation is often mediated by the formation of a large protein complex called the PIDDosome in response to stimuli like genotoxic stress.[4][5]
This application note provides a detailed protocol for the sensitive measurement of caspase-2 activity in tissue homogenates using the fluorogenic substrate Ac-VDVAD-AFC (Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin). The assay relies on the proteolytic cleavage of the VDVAD sequence by active caspase-2, which liberates the fluorescent AFC group.[6] The resulting fluorescence, measured at an emission wavelength of ~505 nm, is directly proportional to the enzymatic activity of caspase-2 in the sample.
Caspase-2 Activation Signaling Pathway
Caspase-2 is an initiator caspase that exists as an inactive monomer within the cell.[2] Its activation is primarily driven by dimerization, which is facilitated by recruitment to a high molecular weight complex.[4][7] The best-characterized activation platform is the PIDDosome, which assembles in response to cellular stresses such as DNA damage.[3][8]
The PIDDosome is a multi-protein complex comprising the p53-induced protein with a death domain (PIDD) and the adaptor protein RAIDD (receptor-interacting protein-associated Ich-1/Ced-3-homologue protein with a death domain).[4][5] PIDD acts as a scaffold, recruiting RAIDD through a death domain interaction. Pro-caspase-2 is then recruited to RAIDD via an interaction between their respective caspase activation and recruitment domains (CARDs).[8] This induced proximity facilitates the dimerization and subsequent auto-proteolytic activation of caspase-2.[4][7] Once active, caspase-2 can cleave various cellular substrates, including the pro-apoptotic protein Bid, which can lead to the activation of the mitochondrial apoptotic pathway.[4]
Experimental Protocols
Required Materials
Reagents:
-
Chilled Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 0.1% Nonidet P-40, 1 mM EDTA, 2 mM DTT).[9] Note: Do not include protease inhibitors as they may interfere with caspase activity.[10]
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.2, 10% Sucrose, 0.1% CHAPS, 1 mM EDTA).[9]
-
Dithiothreitol (DTT), 1 M stock solution.[10]
-
This compound substrate, 1 mM stock solution in DMSO.[6][10]
-
7-Amino-4-trifluoromethylcoumarin (AFC) standard for calibration curve.
-
BCA Protein Assay Kit.[9]
-
Phosphate-Buffered Saline (PBS), chilled.
-
Liquid Nitrogen.
Equipment:
-
Microcentrifuge, refrigerated.
-
Pipettes and pipette tips.
-
96-well black, flat-bottom microplates.
-
Fluorometric microplate reader.
-
Ice bucket and ice.
Protocol 1: Preparation of Tissue Homogenates
This protocol is designed to maximize the yield of active enzymes from tissue samples. All steps should be performed at 4°C (on ice) to minimize protein degradation.[13]
-
Tissue Collection: Excise tissue of interest and immediately wash with ice-cold PBS to remove any blood.
-
Mincing: Place the tissue in a pre-chilled petri dish on ice. Mince the tissue into small pieces using a clean scalpel.
-
Homogenization:
-
Incubation & Lysis: Transfer the homogenate to a pre-chilled microcentrifuge tube and incubate on ice for 15-20 minutes to ensure complete cell lysis.
-
Centrifugation: Centrifuge the homogenate at 10,000 - 16,000 x g for 10 minutes at 4°C.[10][15]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins (cytosolic fraction), and transfer it to a new pre-chilled microcentrifuge tube. This is the tissue lysate.
-
Protein Quantification: Determine the total protein concentration of the tissue lysate using a BCA protein assay or a similar method.[9]
-
Storage: Use the lysate immediately for the caspase-2 activity assay or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Caspase-2 Fluorometric Assay
-
Prepare 1X Reaction Buffer: Just before use, prepare the required volume of 1X Reaction Buffer by diluting the 2X Reaction Buffer with an equal volume of ultrapure water. Add DTT to the 1X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 1X Reaction Buffer).[10]
-
Sample Preparation: Dilute the tissue lysates with Lysis Buffer to a final protein concentration of 50-200 µg per sample well. The optimal protein concentration may need to be determined empirically.
-
Assay Plate Setup:
-
Pipette 50 µL of each tissue lysate sample into the wells of a 96-well black microplate.
-
Include a negative control well containing 50 µL of Lysis Buffer without any lysate.
-
-
Reaction Initiation:
-
Incubation: Mix gently by tapping the plate. Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6][10]
Data Analysis
The relative caspase-2 activity is often expressed as the fold-increase in fluorescence compared to an untreated or control sample.[10] For quantitative analysis, a standard curve using free AFC can be generated to convert relative fluorescence units (RFU) into the absolute amount of cleaved substrate.
AFC Standard Curve:
-
Prepare a stock solution of free AFC in the 1X Reaction Buffer.
-
Perform serial dilutions to create a range of standards (e.g., 0, 0.5, 1, 2, 4 µM).[16]
-
Add 100 µL of each standard to separate wells of the 96-well plate.
-
Measure the fluorescence as described above.
-
Plot the RFU values against the known AFC concentrations to generate a linear standard curve.
-
Use the equation from the linear regression of the standard curve to calculate the concentration of AFC released in your experimental samples.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Excitation Wavelength | 400 nm | For AFC fluorophore.[10] |
| Emission Wavelength | 505 nm | For AFC fluorophore.[10] |
| Tissue Lysate Protein | 50 - 200 µ g/well | Optimal concentration should be determined empirically.[10] |
| This compound (Final) | 50 µM | From a 1 mM stock solution.[9][10] |
| DTT (Final) | 10 mM | Added to the reaction buffer immediately before use.[10] |
| Incubation Time | 1 - 2 hours | May be optimized based on enzyme activity. |
| Incubation Temperature | 37°C | |
| Centrifugation Speed | 10,000 - 16,000 x g | To pellet insoluble cellular debris.[10][15] |
| Centrifugation Time | 10 minutes | At 4°C.[15] |
Experimental Workflow
Important Considerations and Troubleshooting
-
Substrate Specificity: While this compound is a preferred substrate for caspase-2, some cross-reactivity with other caspases, such as caspase-3, can occur.[17] It is advisable to confirm results using complementary methods, such as Western blotting for cleaved caspase-2.
-
Signal-to-Background Ratio: If the background fluorescence is high, it may be due to substrate degradation. Ensure the this compound substrate is stored properly, protected from light, and thawed immediately before use.
-
Low Activity: If the measured activity is low, consider increasing the amount of tissue lysate per well or extending the incubation time. Also, ensure that the DTT was added to the reaction buffer, as it is crucial for caspase activity.
-
Sample Health: The health of the tissue prior to homogenization is critical. Ensure rapid and proper handling of tissues post-dissection to maintain enzyme integrity.[18]
References
- 1. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-2 - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. cephamls.com [cephamls.com]
- 7. The biochemical mechanism of caspase-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. youtube.com [youtube.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. m.youtube.com [m.youtube.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Caspase Activity Assay [bio-protocol.org]
- 16. takarabio.com [takarabio.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. promega.com [promega.com]
In Situ Detection of Caspase-2 Activity with Ac-VDVAD-AFC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-2, an initiator caspase, plays a crucial role in cellular processes including apoptosis, cell cycle regulation, and tumor suppression.[1][2] Its activation is a key event in response to various cellular stresses, such as DNA damage.[1][3] The fluorogenic substrate Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-VDVAD-AFC) provides a valuable tool for the sensitive detection of caspase-2 activity in situ. This document provides detailed application notes and protocols for the use of this compound in various experimental setups.
Caspase-2 is an initiator caspase that is activated through dimerization.[4][5] This activation can be triggered by the formation of a large protein complex called the PIDDosome in response to stimuli like DNA damage.[3][5] Once activated, caspase-2 can cleave downstream substrates, including the pro-apoptotic protein Bid, to initiate the mitochondrial apoptotic pathway.[1][5]
The substrate this compound is designed based on the preferred cleavage sequence of caspase-2.[4] Upon cleavage by active caspase-2, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, which emits a strong yellow-green fluorescence signal that can be detected and quantified.[6][7] It is important to note that while this compound is a substrate for caspase-2, it can also be cleaved by other caspases, notably caspase-3.[8] Therefore, the use of appropriate controls is essential for accurate interpretation of results.
Signaling Pathway
The activation of caspase-2 is a tightly regulated process. One of the primary mechanisms involves the formation of the PIDDosome complex upon cellular stress, such as DNA damage.
Caption: Caspase-2 activation via the PIDDosome complex.
Experimental Workflow
The general workflow for detecting caspase-2 activity using this compound involves sample preparation, incubation with the substrate, and subsequent detection of the fluorescent signal.
Caption: General experimental workflow for caspase-2 activity detection.
Data Presentation
Substrate Specificity and Kinetic Parameters
While this compound is commonly used to measure caspase-2 activity, it's crucial to be aware of its cross-reactivity with other caspases, particularly caspase-3.[8] For comparative purposes, kinetic data for a similar substrate, Z-VDVAD-AFC, is presented below. Researchers should note that a more selective substrate, Ac-VDTTD-AFC, has been developed and may offer better specificity for caspase-2.[8][9]
| Caspase | Substrate | Km (µM) | Reference |
| Caspase-2 | Z-VDVAD-AFC | 37.1 | [10] |
| Caspase-3 | Ac-DEVD-AFC | 7.6 | [10] |
| Caspase-1 | Ac-YVAD-AFC | 5.9 | [10] |
| Caspase-6 | Z-VEID-AFC | 43.1 | [10] |
| Caspase-7 | Ac-DEVD-AFC | 13.8 | [10] |
| Caspase-9 | Ac-LEHD-AFC | 149.1 | [10] |
Fluorometric Properties
| Fluorophore | Excitation (nm) | Emission (nm) |
| AFC (cleaved substrate) | 400 | 505 |
| VDVAD-AFC (uncleaved) | 400 | 400 (blue light) |
Experimental Protocols
Protocol 1: Caspase-2 Activity Assay in Cell Lysates
This protocol is designed for the quantitative measurement of caspase-2 activity in cell lysates using a fluorometric microplate reader.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., etoposide, doxorubicin)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)
-
This compound substrate (1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a density of 1-5 x 106 cells per well in a 6-well plate and culture overnight. Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control.
-
Cell Lysis:
-
Harvest cells and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay Reaction:
-
To each well of a 96-well black microplate, add 50 µL of cell lysate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.
-
Include a blank control (Cell Lysis Buffer + 2X Reaction Buffer + substrate).
-
(Optional) Include a negative control with a caspase inhibitor (e.g., Z-VAD-FMK) to confirm caspase-specific cleavage.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6][7]
-
Data Analysis: Subtract the blank reading from all samples. The fold-increase in caspase-2 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
Protocol 2: In Situ Detection of Caspase-2 Activity by Fluorescence Microscopy
This protocol allows for the visualization of caspase-2 activity in individual cells.
Materials:
-
Cells cultured on glass coverslips
-
Apoptosis-inducing agent
-
Culture medium
-
This compound (1 mM stock in DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a culture dish and allow them to adhere overnight. Treat the cells with an apoptosis-inducing agent as required.
-
Substrate Loading:
-
Prepare a 2X working solution of this compound (e.g., 20 µM) in HHBS.
-
Remove the culture medium and wash the cells once with HHBS.
-
Add an equal volume of the 2X this compound working solution to the cells in fresh HHBS (final concentration of 10 µM).
-
Incubate at 37°C in a 5% CO2 incubator for 1 hour.[11]
-
-
Washing: Wash the cells at least once with HHBS to remove excess substrate.[11]
-
Imaging: Mount the coverslips on a slide and immediately visualize the cells using a fluorescence microscope equipped with a filter set for AFC (Excitation ~400 nm, Emission ~505 nm).
Protocol 3: Flow Cytometric Analysis of Caspase-2 Activity
This protocol enables the quantification of caspase-2 activity in a population of cells.
Materials:
-
Suspension or trypsinized adherent cells
-
Apoptosis-inducing agent
-
This compound (1 mM stock in DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension or in a culture dish with the desired apoptosis-inducing agent.
-
Substrate Incubation:
-
Prepare a 2X working solution of this compound (e.g., 20 µM) in HHBS.
-
Harvest the cells and adjust the cell density to approximately 1 x 106 cells/mL in HHBS.
-
Mix an equal volume of the cell suspension with the 2X this compound working solution.
-
Incubate at 37°C in a 5% CO2 incubator for 1 hour.[11]
-
-
Washing: Wash the cells at least once with HHBS.[11]
-
Flow Cytometry: Resuspend the cells in HHBS and analyze them on a flow cytometer using an excitation laser line near 400 nm and collecting the emission signal at approximately 505 nm.
Disclaimer: These protocols provide a general guideline and should be optimized for your specific cell type and experimental conditions. For research use only. Not for use in diagnostic procedures.
References
- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Caspase-2 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 6. cephamls.com [cephamls.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for High-Throughput Screening of Caspase-2 Inhibitors using Ac-VDVAD-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-2, a member of the cysteine-aspartic protease family, is a key initiator caspase involved in cellular processes such as apoptosis, cell cycle regulation, and tumor suppression.[1] Its activation is intricately regulated, often through the formation of a large protein complex known as the PIDDosome in response to cellular stress.[2][3] Given its role in various pathological conditions, caspase-2 has emerged as a promising therapeutic target. High-throughput screening (HTS) of large compound libraries is a critical step in the discovery of novel and potent caspase-2 inhibitors.
This document provides detailed application notes and protocols for the use of the fluorogenic substrate Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-VDVAD-AFC) in HTS campaigns aimed at identifying caspase-2 inhibitors. This compound is a recognized substrate for caspase-2; however, it is important to note that it can also be cleaved by other caspases, such as caspase-3, necessitating counter-screening to ensure inhibitor selectivity.[4][5]
Signaling Pathway of Caspase-2 Activation
Caspase-2 is typically activated through a proximity-induced dimerization mechanism facilitated by a large molecular platform called the PIDDosome. This complex assembles in response to cellular stressors like genotoxic damage. The core components of the PIDDosome are the p53-induced protein with a death domain (PIDD) and the adaptor protein RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain). RAIDD recruits procaspase-2 monomers via interactions between their respective caspase activation and recruitment domains (CARDs), leading to their dimerization and subsequent auto-activation.
Caption: Caspase-2 activation pathway via the PIDDosome complex.
Data Presentation: Quantitative Analysis of Caspase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several known caspase inhibitors against caspase-2. It is important to note that these values have been compiled from various sources and the experimental conditions, including the specific substrate used, may differ. For a direct comparison, it is recommended to determine the IC50 values under standardized HTS conditions as described in the protocols below.
| Inhibitor | Target Caspase(s) | Reported IC50 against Caspase-2 (nM) | Reference |
| Ac-VDVAD-CHO | Caspase-2, Caspase-3 | ~10 - 50 | [6] |
| Z-VAD-FMK | Pan-caspase | ~50 - 200 | [7] |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | >1000 | [6] |
| Ac-LEHD-CHO | Caspase-9 | >1000 | [6] |
Experimental Protocols
High-Throughput Screening (HTS) for Caspase-2 Inhibitors
This protocol is designed for a 384-well plate format, suitable for automated HTS.
a. Materials and Reagents:
-
Enzyme: Recombinant human Caspase-2 (final concentration 5 nM)
-
Substrate: this compound (final concentration 10 µM)
-
Assay Buffer: 100 mM MES (pH 6.5), 150 mM NaCl, 0.1% CHAPS, 1.5% sucrose, 10 mM DTT.[8]
-
Compound Library: Typically dissolved in DMSO.
-
Positive Control: A known caspase-2 inhibitor (e.g., Ac-VDVAD-CHO) at a concentration that gives >80% inhibition.
-
Negative Control: DMSO (vehicle).
-
Plates: 384-well, black, flat-bottom plates.
-
Instruments: Automated liquid handler, plate reader with fluorescence detection (Excitation: 400 nm, Emission: 505 nm).
b. HTS Workflow Diagram:
Caption: A typical workflow for a high-throughput screening campaign.
c. HTS Plate Layout (384-well):
An example of a 384-well plate layout for an HTS assay is provided below.[9][10]
Caption: Columns 1-2: Negative Controls; Columns 23-24: Positive Controls.
d. HTS Protocol:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. Dispense 50 nL of DMSO into the control wells.
-
Enzyme Addition: Add 10 µL of Caspase-2 in assay buffer to all wells.
-
Incubation: Incubate the plates at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of this compound in assay buffer to all wells to initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plates in a fluorescence plate reader and measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) kinetically over 30-60 minutes, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at 37°C.
e. Data Analysis and Hit Selection:
-
Data Normalization: Normalize the raw fluorescence data. The percent inhibition can be calculated using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
-
Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]
-
Hit Identification: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the sample wells) are considered primary hits.
Hit Confirmation and Validation
a. Dose-Response Assay:
Primary hits are re-tested in a dose-response format to determine their potency (IC50). A serial dilution of the hit compound is prepared and tested in the same caspase-2 assay as the primary screen. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
b. Orthogonal Assay:
To rule out false positives due to assay artifacts (e.g., compound autofluorescence), hits should be confirmed using an orthogonal assay. This could involve a different detection method (e.g., a luminescence-based caspase assay) or a different substrate.
c. Counter-Screening for Selectivity:
Since this compound can be cleaved by caspase-3, it is crucial to perform a counter-screen against caspase-3 to determine the selectivity of the confirmed hits. The same assay protocol is used, but with recombinant caspase-3 and a caspase-3 specific substrate (e.g., Ac-DEVD-AFC). Compounds that are potent inhibitors of caspase-2 but show significantly weaker or no inhibition of caspase-3 are prioritized for further development.
Conclusion
The use of this compound in a high-throughput screening format provides a robust method for the identification of novel caspase-2 inhibitors. Careful assay optimization, stringent data analysis including Z'-factor determination, and a comprehensive hit validation workflow incorporating orthogonal and counter-screening assays are essential for the success of a drug discovery campaign targeting caspase-2. The protocols and guidelines presented here offer a framework for researchers to develop and execute effective HTS campaigns for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 3. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Figure 8. [Experimental plate layout example shown in 384-well format.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting high background fluorescence with Ac-VDVAD-AFC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background fluorescence when using the Ac-VDVAD-AFC substrate in caspase-2 activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background fluorescence in caspase assays can obscure the specific signal from your sample, leading to inaccurate results. Below are common causes and solutions for troubleshooting high background when using this compound.
Q1: What are the primary sources of high background fluorescence in my caspase assay?
High background can originate from several sources, including the substrate itself, the sample, and the assay components. Key contributors include:
-
Substrate Instability: Fluorogenic substrates like this compound can undergo spontaneous hydrolysis, releasing the fluorescent AFC molecule without enzymatic cleavage.
-
Non-Specific Enzyme Activity: this compound is not entirely specific for caspase-2 and can be cleaved by other caspases, particularly caspase-3.[1] Lysates from cells with high basal levels of other active caspases can contribute to the background signal.
-
Sample Autofluorescence: Cellular components such as NADH and riboflavins can fluoresce at wavelengths that overlap with the emission spectrum of AFC.[2]
-
Reagent Contamination: Impurities in the substrate or other assay reagents can be fluorescent.
-
Inappropriate Reagent Concentrations: Using too high a concentration of the this compound substrate can lead to increased background signal.
Q2: My "no-enzyme" or "no-cell lysate" control shows high fluorescence. What should I do?
This indicates an issue with the substrate or assay buffer.
-
Check for Substrate Degradation: Ensure the this compound substrate is stored correctly, protected from light and moisture, and has not expired.[3] Prepare fresh substrate stock solutions in high-quality, anhydrous DMSO.
-
Test for Buffer Contamination: Prepare fresh assay buffer and test it alone for fluorescence. Ensure all components are of high purity.
-
Optimize Substrate Concentration: Titrate the this compound concentration to find the lowest concentration that still provides a robust signal with your positive control. A typical starting point is in the range of 25-50 µM.[4]
Q3: My "untreated" or "negative control" cell lysate shows high fluorescence. How can I address this?
This suggests basal caspase activity or other enzymatic activity in your cells that is cleaving the substrate.
-
Reduce Cell Number/Protein Concentration: Titrate the amount of cell lysate used in the assay. Using too much lysate can lead to high background from endogenous proteases.
-
Include Inhibitor Controls: To confirm that the background signal is due to caspase activity, include a sample pre-incubated with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) or a more specific caspase-2 inhibitor.[4] A significant reduction in fluorescence in the presence of the inhibitor indicates that the background is due to caspase activity.
-
Differentiate Caspase-2 from Caspase-3 Activity: Since this compound is also a substrate for caspase-3, consider running a parallel assay with a specific caspase-3 substrate (e.g., Ac-DEVD-AFC).[1] This can help you to assess the relative contribution of caspase-3 to the signal. Alternatively, a more selective substrate for caspase-2, such as Ac-VDTTD-AFC, could be considered, although it is not entirely specific.[1]
Q4: How can I minimize autofluorescence from my samples?
Autofluorescence can be a significant issue, especially with certain cell types.
-
Subtract Background from a "No-Substrate" Control: For each experimental sample, prepare a parallel well that contains the cell lysate and assay buffer but no this compound. Measure the fluorescence of this well and subtract it from the fluorescence of the corresponding sample with the substrate.
-
Optimize Wavelengths: While the optimal excitation and emission wavelengths for AFC are around 400 nm and 505 nm, respectively, slight adjustments to your plate reader's settings may help to minimize the contribution of autofluorescence.[4][5]
Experimental Protocols & Data Presentation
Key Experimental Parameters
For optimal results, it is crucial to optimize several experimental parameters. The following table provides recommended starting concentrations and conditions, which should be further optimized for your specific experimental setup.
| Parameter | Recommended Starting Condition | Notes |
| This compound Concentration | 25-50 µM | Titrate to find the optimal concentration that balances signal and background. |
| Cell Lysate Protein | 20-100 µg per well | Titrate to determine the linear range of the assay. |
| Recombinant Caspase-2 | 1-10 ng per well | For assays with purified enzyme. |
| Assay Buffer pH | 7.2 - 7.5 | A common component is HEPES buffer.[6][7] |
| Reducing Agent (DTT) | 5-10 mM | Important for maintaining caspase activity.[6] |
| Detergent (CHAPS) | 0.1% (w/v) | Aids in cell lysis and protein solubilization.[6][7] |
| Incubation Temperature | 37°C | |
| Incubation Time | 30-120 minutes | Monitor kinetically to ensure measurements are in the linear phase. |
General Assay Protocol
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.[3]
-
Prepare a 2X reaction buffer (e.g., 40 mM HEPES pH 7.4, 4 mM EDTA, 0.2% CHAPS).
-
Immediately before use, add DTT to the 2X reaction buffer to a final concentration of 10 mM.
-
-
Prepare Cell Lysates:
-
Induce apoptosis in your experimental cell population. Include an untreated control population.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.4, 5 mM CHAPS, 5 mM DTT).
-
Centrifuge to pellet cell debris and collect the supernatant containing the lysate.
-
Determine the protein concentration of the lysate.
-
-
Set up the Assay Plate:
-
In a 96-well black plate, add your cell lysates (e.g., 50 µL).
-
Include Controls:
-
Blank (No Lysate): Lysis buffer only.
-
No Substrate Control: Cell lysate without this compound.
-
Inhibitor Control: Cell lysate pre-incubated with a caspase inhibitor.
-
Positive Control: Lysate from cells known to have high caspase-2 activity or purified active caspase-2.
-
-
-
Initiate the Reaction:
-
Prepare a 2X substrate solution by diluting the this compound stock in the 2X reaction buffer with DTT.
-
Add an equal volume of the 2X substrate solution to each well (e.g., 50 µL).
-
-
Measure Fluorescence:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
Visualizations
Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Caspase-2 Activation and Substrate Cleavage Pathway
Caption: Caspase-2 activation and substrate cleavage pathway.
References
- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. ubpbio.com [ubpbio.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
Ac-VDVAD-AFC stability and proper storage conditions
Welcome to the technical support center for the fluorogenic caspase-2 substrate, Ac-VDVAD-AFC. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this reagent in their experiments. Here you will find detailed information on stability and storage, along with a comprehensive troubleshooting guide and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C.[1] When stored properly as a solid, it is stable for at least four years.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution in high-quality, anhydrous DMSO.[2] For example, a 20mM stock solution can be prepared in DMSO.
Q3: What is the stability of the this compound stock solution?
A3: Stock solutions of similar AFC-based caspase substrates in DMSO are stable for up to 3 months when stored at -20°C.[3] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the product.[2][4]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO.[5] While some similar AFC-based substrates show solubility in other organic solvents like DMF and methanol, and slight solubility in water, DMSO is the most commonly recommended solvent for creating stock solutions.[6][7] Aqueous solutions are not recommended for storage for more than one day.[1]
Storage and Stability Data
| Parameter | Condition | Recommendation |
| Form | Solid (Lyophilized Powder) | Store at -20°C. Stable for ≥ 4 years.[1] |
| Stock Solution | In DMSO | Store in aliquots at -20°C for up to 3 months.[3] Avoid multiple freeze-thaw cycles.[2][4] |
| Aqueous Solution | In Buffer | Not recommended for storage for more than one day.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | 1. Contaminated reagents or buffers. 2. Insufficient blocking of non-specific binding. 3. Autofluorescence of the compound being tested. | 1. Use fresh, high-purity reagents and buffers.[8] 2. Increase the concentration of the blocking agent (e.g., BSA) or the incubation time.[8] 3. Run a control with the compound alone to measure its intrinsic fluorescence and subtract this from the experimental values. |
| Low or No Signal | 1. Inactive caspase-2 in the sample. 2. Insufficient amount of cell lysate or protein. 3. Degraded this compound substrate. 4. Incorrect filter settings on the fluorometer. | 1. Ensure that the experimental conditions are sufficient to induce apoptosis and activate caspase-2. Include a positive control.[9] 2. Increase the amount of cell lysate used in the assay. A protein load of at least 20-30 µg per reaction is a good starting point.[10] 3. Use a fresh aliquot of the this compound stock solution. Ensure it has been stored correctly and protected from light. 4. Verify that the excitation and emission wavelengths are set correctly for AFC (Excitation: ~400 nm, Emission: ~505 nm).[1] |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Bubbles in the wells. | 1. Use calibrated pipettes and ensure accurate and consistent dispensing. 2. Gently mix the plate after adding all reagents. 3. Centrifuge the plate briefly to remove any bubbles before reading. |
| Signal Decreases Over Time | 1. Photobleaching of the AFC fluorophore. 2. Instability of the reaction components. | 1. Minimize the exposure of the plate to light. Read the plate immediately after the incubation period. 2. Ensure the assay buffer components are stable under the experimental conditions. |
Experimental Protocols
Caspase-2 Activity Assay Using this compound
This protocol is a general guideline for measuring caspase-2 activity in cell lysates. Optimization may be required for specific cell types and experimental conditions.
Reagents and Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., DNA damaging agents)
-
This compound
-
DMSO (anhydrous)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Protease Inhibitor Cocktail
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% sucrose)
-
96-well black microplate
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Procedure:
-
Cell Treatment: Culture cells to the desired confluence and treat with the apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer supplemented with Protease Inhibitor Cocktail.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the cell lysates to the same protein concentration in ice-cold Cell Lysis Buffer.
-
Prepare the reaction mixture by adding the following to each well of a 96-well black microplate:
-
50 µL of cell lysate (or Cell Lysis Buffer for blank)
-
50 µL of 2x Assay Buffer
-
-
-
Reaction Initiation and Measurement:
-
Add 5 µL of 1 mM this compound stock solution to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at different time points (e.g., every 15 minutes for 1-2 hours) using a fluorometer.
-
-
Data Analysis:
-
Subtract the blank fluorescence values from the sample values.
-
Plot the fluorescence intensity versus time to determine the reaction rate.
-
Caspase-2 activity can be expressed as the change in fluorescence units per minute per milligram of protein.
-
Signaling Pathways and Workflows
Caspase-2 Activation via the PIDDosome in Response to DNA Damage
Caption: Caspase-2 activation pathway via the PIDDosome.
Experimental Workflow for Caspase-2 Activity Assay
Caption: Caspase-2 assay experimental workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ubpbio.com [ubpbio.com]
- 3. Caspase-3 Substrate VII, Fluorogenic - Calbiochem | 264151 [merckmillipore.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. glpbio.com [glpbio.com]
- 6. Ac-DEVD-AFC, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. Enzo Life Sciences Ac-DEVD-AFC (5 mg) CAS: 201608-14-2, Quantity: Each | Fisher Scientific [fishersci.com]
- 8. arp1.com [arp1.com]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Dealing with low signal-to-noise ratio in Ac-VDVAD-AFC assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Ac-VDVAD-AFC fluorogenic substrate to measure caspase-2 activity.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio in your this compound assay can manifest as either a weak signal from your apoptotic samples or a high background signal in your negative controls. Below are common causes and solutions to address these issues.
Issue 1: Weak or No Signal
If the fluorescence signal from your induced/apoptotic samples is not significantly higher than your negative control, consider the following possibilities.
| Potential Cause | Recommended Solution |
| Insufficient Caspase-2 Activation | Ensure your apoptosis induction protocol is optimal. Perform a time-course experiment to determine the peak of caspase-2 activation.[1] Different stimuli may activate caspase-2 at different rates. |
| Low Enzyme Concentration | Increase the amount of cell lysate or purified enzyme in the reaction. The required amount can vary between experimental systems and should be optimized.[2][3] |
| Suboptimal Assay Buffer | Ensure the assay buffer contains a reducing agent like DTT (typically 10 mM) and is at the optimal pH (around 7.2-7.5).[3][4] |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths on your fluorometer or plate reader. For AFC, the excitation is ~400 nm and emission is ~505 nm.[1][2][5] |
| Substrate Degradation | Reconstituted this compound in DMSO should be stored in small aliquots at -20°C and protected from light to avoid degradation. Avoid multiple freeze-thaw cycles.[3] |
Issue 2: High Background Signal
High background fluorescence can mask the true signal from caspase-2 activity. Here are strategies to reduce it.
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare fresh substrate dilutions for each experiment. Do not use old or improperly stored substrate.[3] Include a "substrate only" control to measure the level of spontaneous fluorescence. |
| Contaminating Protease Activity | Cell lysates contain multiple proteases that may cleave the substrate. Ensure cell lysis is performed on ice and consider adding a cocktail of protease inhibitors (excluding caspase inhibitors). |
| Non-Specific Substrate Cleavage | The this compound substrate is not entirely specific to caspase-2 and can be cleaved by other caspases, such as caspase-3.[6] Run parallel assays with a more specific caspase-3 substrate (e.g., Ac-DEVD-AFC) to assess the level of cross-reactivity.[6] |
| Cell Lysate Autofluorescence | Some cellular components can fluoresce at the same wavelengths as AFC. Include a "lysate only" (no substrate) control and subtract this background value from your measurements. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the cleaved AFC fluorophore?
A1: The optimal excitation wavelength for AFC is approximately 400 nm, and the emission peak is around 505 nm.[1][2][5]
Q2: How should I store and handle the this compound substrate?
A2: The lyophilized substrate should be stored at -20°C. After reconstituting in DMSO, it should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -20°C, protected from light.[3]
Q3: Is this compound specific for caspase-2?
A3: While this compound is a recognized substrate for caspase-2, it is not entirely specific. It can also be cleaved by other caspases, notably caspase-3.[6] For more definitive results, it is recommended to use it in conjunction with other methods, such as western blotting for cleaved caspase-2 or using more selective substrates if available.[6][7]
Q4: What controls are essential for a reliable this compound assay?
A4: To ensure the validity of your results, you should include the following controls:
-
Negative Control: Lysate from untreated or non-apoptotic cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer or purified active caspase-2.
-
No-Enzyme Control (Substrate Only): Assay buffer with the substrate to measure background from substrate autohydrolysis.
-
No-Substrate Control (Lysate Only): Cell lysate in assay buffer to measure sample autofluorescence.
-
Inhibitor Control: Apoptotic lysate pre-incubated with a specific caspase-2 inhibitor or a broad-spectrum caspase inhibitor (like Z-VAD-FMK) to confirm the signal is caspase-dependent.[5]
Q5: How can I be sure the activity I'm measuring is from caspase-2 and not another caspase like caspase-3?
A5: Given the cross-reactivity of the VDVAD sequence, especially with caspase-3, it is advisable to run parallel experiments.[6] You can use a specific caspase-3 inhibitor in one set of reactions to see if the signal is diminished. Alternatively, assaying for caspase-3 activity with a more specific substrate like Ac-DEVD-AFC can help you understand the relative contribution of caspase-3 in your experimental system.[6]
Experimental Protocols
Standard Protocol for this compound Assay in Cell Lysates
This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: 40 mM PIPES (pH 7.2), 200 mM NaCl, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose. Store at 4°C. Immediately before use, add DTT to a final concentration of 20 mM.[3]
-
This compound Substrate Stock (10 mM): Reconstitute lyophilized substrate in DMSO.[8]
-
Substrate Working Solution (100 µM): Dilute the stock solution 1:100 in the 2X Reaction Buffer.
2. Cell Lysate Preparation:
-
Induce apoptosis in your cells using your desired method. Include a non-induced control group.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate.
3. Assay Procedure:
-
Add 50 µL of cell lysate to a well of a 96-well black microplate.
-
Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of the 100 µM this compound substrate to each well for a final concentration of 10 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[2]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2]
Visualizations
Caspase-2 Activation Pathway
Caption: Simplified signaling pathway of caspase-2 activation.
This compound Assay Workflow
Caption: General experimental workflow for the this compound assay.
Troubleshooting Logic for Low Signal-to-Noise
Caption: A decision tree for troubleshooting low signal-to-noise.
References
- 1. abcam.com [abcam.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. ubpbio.com [ubpbio.com]
- 6. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase assay selection guide | Abcam [abcam.com]
- 8. docs.aatbio.com [docs.aatbio.com]
Preventing photobleaching of AFC when using Ac-VDVAD-AFC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of the AFC fluorophore when using the Ac-VDVAD-AFC substrate in caspase assays.
Troubleshooting Guide: Preventing AFC Photobleaching
Q1: My AFC signal is fading rapidly during measurement. What is happening and how can I prevent it?
A1: Rapid signal loss is likely due to photobleaching, the light-induced degradation of the AFC fluorophore.[1][2] To minimize this, a multi-faceted approach is recommended, focusing on reducing light exposure and protecting the fluorophore.
Key Strategies to Minimize Photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal above background. This can often be adjusted in the instrument's software settings. Using neutral density filters can also effectively reduce the intensity of the excitation light.[3][4]
-
Minimize Exposure Time: Limit the duration of light exposure to only what is necessary for data acquisition.[2][3] For kinetic assays, use the shortest possible read time at each interval.
-
Use Antifade Reagents: Incorporate an antifade reagent into your assay buffer or mounting medium. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[5][6][7]
-
Choose the Right Instrument Settings: Ensure your fluorometer or microscope is set to the optimal excitation and emission wavelengths for AFC (Excitation: ~400 nm, Emission: ~505 nm).[8][9][10][11][12] Using incorrect filter sets can lead to the need for higher excitation intensity to achieve a sufficient signal, thus accelerating photobleaching.
-
Proper Sample Preparation and Storage: Protect your samples from light as much as possible before and during the experiment. Store reagents and prepared samples in the dark.[13]
Q2: I am using a plate reader for a kinetic caspase-3 assay and see a decrease in the fluorescence signal over time, even in my positive control. How can I troubleshoot this?
A2: This is a classic sign of photobleaching in a kinetic assay. Here’s a step-by-step troubleshooting approach:
-
Review Instrument Settings:
-
Reduce Lamp Power: If your plate reader allows, decrease the excitation lamp power.
-
Increase PMT Gain: Instead of increasing excitation, try increasing the photomultiplier tube (PMT) gain or sensitivity to amplify the emission signal.
-
Optimize Read Time: Use the shortest integration time per read that gives you a stable signal.
-
-
Incorporate an Antifade Reagent:
-
Add a compatible antifade reagent directly to your 2X Reaction Buffer. Trolox is a commonly used, cell-permeable antioxidant that can be effective.[5]
-
-
Run a Photostability Test:
-
Prepare a well with a known concentration of free AFC in the assay buffer.
-
Read the fluorescence of this well repeatedly using your kinetic assay settings.
-
If the signal decreases over time, this confirms photobleaching is occurring under your current conditions. You can then use this setup to optimize your instrument settings and test the effectiveness of different antifade reagents.
-
-
Consider a Different Assay Endpoint:
-
If you cannot resolve the photobleaching in a kinetic assay, consider an endpoint assay where each well is read only once.
-
Q3: I am performing fluorescence microscopy to visualize caspase activity in cells. My AFC signal disappears before I can capture a good image. What can I do?
A3: Fluorescence microscopy is particularly susceptible to photobleaching due to high-intensity light sources. Here are some solutions:
-
Use a Mounting Medium with Antifade: After staining, mount your coverslip with a mounting medium containing an antifade reagent. Commercial options like VECTASHIELD® or ProLong™ Gold are effective.[4][14][15]
-
Minimize Light Exposure During Focusing: Use a dim setting or a different channel (e.g., transmitted light) to find your region of interest before switching to the AFC channel for image capture.[15]
-
Use a More Sensitive Camera: A more sensitive camera can detect weaker signals, allowing you to use a lower excitation intensity and shorter exposure times.
-
Choose Photostable Dyes: While you are using AFC for this assay, for other experiments, consider newer generation fluorophores like Alexa Fluor or DyLight dyes, which are generally more photostable.[4]
Frequently Asked Questions (FAQs)
Q: What is AFC and why is it prone to photobleaching?
A: AFC (7-Amino-4-trifluoromethylcoumarin) is a blue-emitting fluorophore that is released upon cleavage of the this compound substrate by active caspases.[8] Like many fluorophores, AFC can undergo photochemical reactions when excited by light, leading to its irreversible destruction and loss of fluorescence, a process known as photobleaching.[1][16] This is often mediated by reactive oxygen species in the sample.[6]
Q: What is the difference between this compound and Ac-DEVD-AFC?
A: Both are fluorogenic substrates for caspases. Ac-DEVD-AFC is highly specific for caspase-3 and caspase-7.[8] this compound is also cleaved by caspase-3-like caspases but is often used to measure caspase-2 activity.[17][18] The choice of substrate depends on the specific caspase you intend to measure. The fluorescent product, AFC, is the same for both.
Q: Can I use any antifade reagent with my AFC-based assay?
A: While many antifade reagents can be effective, it is important to ensure they are compatible with your experimental setup. For live-cell imaging, you must use reagents specifically designed for live cells, as many antifade mounting media are toxic.[3] For cell lysate-based assays in a plate reader, the antifade reagent should not interfere with the enzyme activity or the fluorescence reading. It is always best to test the compatibility of a new antifade reagent in a pilot experiment.
Q: How can I quantitatively assess the effectiveness of an antifade reagent?
A: You can perform a photobleaching experiment by repeatedly exposing a sample containing free AFC to the excitation light and measuring the decay in fluorescence intensity over time. The half-life of the fluorescence (the time it takes for the signal to decrease by 50%) can be calculated. By comparing the half-life of AFC with and without the antifade reagent, you can quantify its protective effect.
Quantitative Data on Antifade Reagent Performance
While specific quantitative data for AFC is limited, studies on the parent compound, coumarin, provide a good indication of the effectiveness of antifade reagents.
| Mounting Medium | Fluorophore | Half-life (seconds) |
| 90% glycerol in PBS (pH 8.5) | Coumarin | 25 |
| VECTASHIELD® | Coumarin | 106 |
Data adapted from a study on the analysis of antifading reagents for fluorescence microscopy.[14] This table demonstrates a significant increase in the photostability of a coumarin-based fluorophore when an antifade reagent is used.
Detailed Experimental Protocol: Caspase-2/3 Activity Assay in Cell Lysates
This protocol is for a 96-well plate format and can be adapted for other formats.
1. Reagent Preparation:
-
Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: 40 mM PIPES, pH 7.2, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% CHAPS, 20% sucrose. Prepare fresh and add DTT immediately before use. Keep on ice.
-
This compound Substrate (10 mM stock): Reconstitute lyophilized substrate in DMSO. Store at -20°C in aliquots, protected from light.
-
AFC Standard (1 mM stock): Dissolve free AFC in DMSO. Store at -20°C in aliquots, protected from light.
2. Cell Lysate Preparation:
-
Induce apoptosis in your cells using your desired method. Include a non-induced control group.
-
Harvest 1-5 x 10^6 cells per sample by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate.
3. Assay Procedure:
-
Prepare an AFC standard curve by diluting the 1 mM AFC stock in 1X Reaction Buffer to final concentrations ranging from 0 to 50 µM.
-
In a black, 96-well plate, add 50-100 µg of protein lysate per well. Bring the total volume in each well to 50 µL with 1X Reaction Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
To initiate the reaction, add 5 µL of 10 mM this compound substrate to each well (final concentration 50 µM).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. For an endpoint assay, read the plate after 1-2 hours of incubation. For a kinetic assay, take readings every 5-10 minutes.
4. Data Analysis:
-
Subtract the background fluorescence (from a well with no lysate) from all readings.
-
Plot the AFC standard curve (Fluorescence vs. AFC concentration).
-
Calculate the concentration of AFC released in each sample using the standard curve.
-
Express the caspase activity as the amount of AFC released per unit of protein per unit of time.
Visualizations
Caspase-3 Signaling Pathway
Caption: Overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation and apoptosis.
Experimental Workflow for Caspase-3 Assay
Caption: Step-by-step workflow for a fluorometric caspase-3 assay using cell lysates.
Troubleshooting Photobleaching
Caption: A decision tree for troubleshooting AFC photobleaching in caspase assays.
References
- 1. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. scbt.com [scbt.com]
- 6. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Ac-DEVD-AFC, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 10. scbt.com [scbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 13. scbt.com [scbt.com]
- 14. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bidc.ucsf.edu [bidc.ucsf.edu]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Ac-VDVAD-AFC and Ac-VDTTD-AFC for Enhanced Caspase-2 Selectivity
For researchers in apoptosis, neurodegenerative disease, and cancer, the specific detection of caspase-2 activity has been a persistent challenge. The widely used fluorogenic substrate, Ac-VDVAD-AFC, has long been known to be efficiently cleaved by other caspases, particularly caspase-3, leading to potential misinterpretation of experimental results. This guide provides a detailed comparison of this compound with a more recently developed substrate, Ac-VDTTD-AFC, highlighting the latter's superior selectivity for caspase-2.
This comparison is based on published experimental data and is intended to assist researchers in selecting the optimal reagent for accurately measuring caspase-2 activity in various experimental settings.
Data Presentation: Quantitative Comparison of Substrate Specificity
The following table summarizes the kinetic parameters for the cleavage of this compound and Ac-VDTTD-AFC by purified caspase-2 and caspase-3. The catalytic efficiency (kcat/KM) is a measure of how efficiently an enzyme converts a substrate into a product. A higher kcat/KM value indicates a more preferred substrate.
| Substrate | Caspase | kcat/KM (M⁻¹s⁻¹) | Selectivity (Caspase-2 / Caspase-3) |
| This compound | Caspase-2 | 1.2 x 10⁴ | 0.8 |
| Caspase-3 | 1.5 x 10⁴ | ||
| Ac-VDTTD-AFC | Caspase-2 | 4.8 x 10⁴ | 2.8 |
| Caspase-3 | 1.7 x 10⁴ |
Data compiled from Kitevska et al., 2014, Biosci. Rep.[1][2]
As the data indicates, Ac-VDTTD-AFC is cleaved approximately four times more efficiently by caspase-2 than this compound.[1] Crucially, the selectivity of Ac-VDTTD-AFC for caspase-2 over caspase-3 is significantly higher than that of this compound.[1][2]
Experimental Validation in Cell Lysates
To further assess the selectivity in a more complex biological sample, studies have compared the cleavage of these substrates in cell lysates from HEK-293T cells engineered to express either active caspase-2 or caspase-3.
In lysates containing active caspase-2, the activity towards Ac-VDTTD-AFC was almost 14 times higher than the activity towards the classic caspase-3 substrate, Ac-DEVD-AFC.[1] Conversely, while lysates with active caspase-3 did show some cleavage of Ac-VDTTD-AFC, the rate was significantly lower than that observed with caspase-2 expressing lysates.[1] Notably, the commonly used "caspase-2 specific" substrate, this compound, was cleaved at similar rates by both caspase-2 and caspase-3 expressing cell lysates, highlighting its lack of specificity.[1]
Visualizing the Caspase Activation Pathway
The following diagram illustrates the general mechanism of action for fluorogenic caspase substrates.
References
Validating Caspase-2 Activity: A Comparison of Ac-VDVAD-AFC Fluorometric Assay and Western Blotting
For researchers in apoptosis, cell signaling, and drug development, accurately measuring the activity of specific caspases is paramount. Caspase-2, an initiator caspase implicated in stress-induced cell death and tumor suppression, is a key target of study.[1][2] While fluorometric assays using substrates like Ac-VDVAD-AFC offer a high-throughput method for quantifying enzyme activity, their specificity can be a concern.[3][4] Therefore, validating these results with a more specific, antibody-based method like Western blotting is crucial for robust and reliable data.
This guide provides a head-to-head comparison of the this compound assay and Western blotting for cleaved caspase-2, offering detailed protocols, comparative data, and a clear rationale for using these methods in tandem.
Comparison of Methodologies
The two methods rely on fundamentally different principles to assess caspase-2 activation. The this compound assay measures the enzymatic activity of caspases that recognize the VDVAD peptide sequence, while Western blotting directly detects the presence of the cleaved, and therefore active, form of the caspase-2 protein.
A typical experimental workflow involves treating a cell population to induce apoptosis and then dividing the resulting cell lysate for parallel analysis by both methods to ensure the observed enzymatic activity corresponds to the actual cleavage of the caspase-2 protein.
Performance Characteristics
The choice of assay often depends on the experimental goals, such as high-throughput screening versus detailed mechanistic studies.
| Feature | This compound Fluorometric Assay | Western Blotting for Cleaved Caspase-2 |
| Principle | Measures enzymatic cleavage of a synthetic peptide substrate (VDVAD-AFC).[5] | Immunodetection of specific protein fragments (pro- and cleaved caspase-2) separated by size. |
| Metric | Caspase enzymatic activity (rate of fluorescence increase). | Relative abundance of cleaved caspase-2 protein bands. |
| Specificity | Moderate. The VDVAD sequence can also be cleaved by other caspases, notably caspase-3.[3][4] | High. Specificity is determined by the primary antibody, which can distinguish cleaved from pro-caspase forms.[6] |
| Throughput | High. Easily adaptable to 96-well or 384-well plate formats. | Low to Medium. Labor-intensive and requires multiple steps. |
| Time to Result | Fast (1-3 hours).[5] | Slow (1-2 days). |
| Quantification | Quantitative. Provides kinetic data. | Semi-quantitative. Densitometry analysis provides relative abundance. |
| Sensitivity | High. Can detect low levels of enzymatic activity. | Moderate. Dependent on antibody affinity and protein expression levels. |
Caspase-2 Activation Pathway
Caspase-2 is an initiator caspase that is primarily activated through proximity-induced dimerization within a large molecular complex known as the PIDDosome.[7][8] This complex typically forms in response to cellular stressors such as DNA damage, leading to the autocatalytic cleavage and activation of pro-caspase-2.[7] Once active, caspase-2 can cleave downstream substrates, such as the pro-apoptotic protein Bid, to propagate the apoptotic signal.[8]
Experimental Protocols
This compound Caspase-2 Fluorometric Assay
This protocol is adapted from commercially available kits.[5][9]
A. Reagent Preparation:
-
Cell Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).
-
2X Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA). Immediately before use, add DTT to a final concentration of 10 mM.
-
Substrate: this compound is typically supplied as a 1 mM stock solution in DMSO.
B. Assay Procedure:
-
Induce apoptosis in cell culture using the desired method. Include an untreated control group.
-
Harvest 1-5 million cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine protein concentration of the lysate using a standard method (e.g., BCA assay).
-
In a 96-well black plate, add 50-100 µg of protein lysate per well. Bring the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence on a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Western Blotting for Cleaved Caspase-2
This protocol provides a general workflow for detecting cleaved caspase-2.[10]
A. Sample Preparation & SDS-PAGE:
-
Use 20-40 µg of the same protein lysate prepared for the fluorometric assay.
-
Add Laemmli sample buffer, boil at 95-100°C for 5 minutes.
-
Load samples onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
B. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
C. Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with a primary antibody specific for cleaved caspase-2 (or one that detects both pro- and cleaved forms) overnight at 4°C with gentle agitation.[6] The typical dilution is 1:1000.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
-
Visualize the protein bands using a chemiluminescence imaging system. Pro-caspase-2 appears at ~50 kDa, with cleaved fragments appearing at smaller sizes (e.g., p12, p14).[6]
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
Example: Comparative Data Analysis
The following table presents hypothetical data from an experiment where a cancer cell line was treated with a chemotherapeutic agent to induce apoptosis.
| Treatment Group | Caspase-2 Activity (RFU/min/µg protein) | Relative Density of Cleaved Caspase-2 (p12 fragment, normalized to β-actin) |
| Control (Untreated) | 15.2 | 1.0 (baseline) |
| Drug Treatment (24h) | 88.7 | 5.8 |
| Fold Change vs. Control | 5.8x | 5.8x |
In this idealized example, the fold-increase in caspase-2 activity measured by the this compound assay correlates perfectly with the increased abundance of the cleaved p12 fragment of caspase-2 detected by Western blot. This strong correlation validates that the enzymatic activity measured by the fluorometric assay is indeed attributable to the activation of caspase-2. In practice, discrepancies between the two methods can arise if other caspases that cleave VDVAD are activated, highlighting the essential role of the Western blot for confirmation.
References
- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-2 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cephamls.com [cephamls.com]
- 6. Caspase-2 (C2) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 9. content.abcam.com [content.abcam.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Ac-VDVAD-AFC in Caspase-2 Knockout/Knockdown Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic substrate Ac-VDVAD-AFC, commonly marketed for measuring caspase-2 activity. The following sections critically evaluate its specificity, particularly in the context of caspase-2 deficient models, and compare its performance with alternative substrates based on available experimental data.
Executive Summary
Data Presentation
Table 1: Kinetic Comparison of Caspase Substrates
This table summarizes the enzymatic efficiency (kcat/KM) of caspase-2 and caspase-3 for various fluorogenic substrates, including this compound and the more selective alternative, Ac-VDTTD-AFC. The data is derived from studies using purified recombinant caspases.
| Substrate | Target Caspase | Caspase-2 (kcat/KM, M⁻¹s⁻¹) | Caspase-3 (kcat/KM, M⁻¹s⁻¹) | Selectivity (Caspase-2/Caspase-3) | Reference |
| This compound | Caspase-2 | 1,800 | 3,100 | 0.58 | [1] |
| Ac-DEVD-AFC | Caspase-3 | 330 | 190,000 | 0.0017 | [1] |
| Ac-VDTTD-AFC | Caspase-2 | 7,600 | 5,200 | 1.46 | [1] |
Higher kcat/KM values indicate greater enzymatic efficiency. A higher selectivity ratio indicates greater preference for caspase-2 over caspase-3.
Table 2: Relative Substrate Cleavage in Cell Lysates
This table shows the relative cleavage of different fluorogenic substrates in lysates of HEK-293T cells engineered to express either active caspase-2 or active caspase-3.
| Substrate | Relative Cleavage in Caspase-2 Expressing Lysates | Relative Cleavage in Caspase-3 Expressing Lysates | Reference |
| This compound | +++ | ++ | [1] |
| Ac-DEVD-AFC | + | ++++ | [1] |
| Ac-VDTTD-AFC | ++++ | + | [1] |
The number of '+' signs indicates the relative efficiency of cleavage.
Experimental Protocols
General Protocol for Caspase Activity Assay in Cell Lysates
This protocol provides a general framework for measuring caspase activity using a fluorogenic substrate like this compound.
1. Preparation of Cell Lysates: a. Induce apoptosis in your cell line of interest (e.g., using a chemical inducer). Include a non-induced control. b. Harvest cells by centrifugation and wash with ice-cold PBS. c. Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA). d. Incubate on ice for 15-30 minutes. e. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris. f. Collect the supernatant (cytosolic extract) for the caspase assay. Determine protein concentration using a standard method (e.g., Bradford assay).
2. Caspase Activity Assay: a. In a 96-well microplate, add 50-100 µg of cell lysate per well. b. Add the fluorogenic substrate (e.g., this compound) to a final concentration of 50 µM. c. Incubate the plate at 37°C, protected from light. d. Measure the fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the AFC fluorophore (Excitation: ~400 nm, Emission: ~505 nm). e. As a control, a specific caspase inhibitor can be added to a parallel set of wells to confirm that the observed fluorescence is due to caspase activity.
3. Data Analysis: a. Calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence versus time plot. b. Normalize the caspase activity to the protein concentration of the cell lysate. c. Compare the caspase activity in your experimental samples to the control samples.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound specificity.
Caption: Caspase activation pathway highlighting this compound targets.
Discussion and Conclusion
The available data strongly indicates that this compound is not a specific substrate for caspase-2. As shown in Table 1, the enzymatic efficiency of caspase-3 for this compound is comparable to that of caspase-2.[1] This means that in a cellular context where both caspases may be active, a significant portion of the measured fluorescence could be attributable to caspase-3 activity. This lack of specificity has been a long-standing issue in the field.[2]
The study by Kitevska et al. (2014) introduced Ac-VDTTD-AFC as a more selective substrate for caspase-2.[1] Their data demonstrates that while not perfectly specific, Ac-VDTTD-AFC shows a preferential cleavage by caspase-2 over caspase-3, both with purified enzymes and in cell lysates.[1] For researchers aiming to measure caspase-2 activity, utilizing Ac-VDTTD-AFC in parallel with the caspase-3-specific substrate Ac-DEVD-AFC would provide a more accurate assessment of caspase-2 activation.
A critical gap in the literature is the direct comparison of this compound cleavage in wild-type versus caspase-2 knockout or knockdown models. Such a study would provide definitive in-situ evidence of the substrate's specificity. In the absence of such data, researchers should exercise extreme caution when interpreting results obtained using solely this compound to measure caspase-2 activity.
-
Avoid relying solely on this compound.
-
Consider using the more selective substrate, Ac-VDTTD-AFC.
-
Employ a multi-faceted approach, including the use of caspase-3 specific substrates (Ac-DEVD-AFC) and inhibitors to differentiate between caspase-2 and caspase-3 activity.
-
Whenever possible, validate findings using genetic models such as caspase-2 knockout or knockdown cells.
References
A Researcher's Guide to Validating Caspase-2 Activity Signals from Ac-VDVAD-AFC
An objective comparison of methodologies and the critical role of specific inhibitors in ensuring data accuracy for researchers, scientists, and drug development professionals.
The fluorogenic substrate Ac-VDVAD-AFC is a widely utilized tool for measuring the activity of caspase-2, a key protease involved in specific apoptotic pathways. However, a significant challenge in its use is the potential for cross-reactivity with other caspases, particularly the executioner caspases-3 and -7.[1][2] This guide provides a comparative overview of best practices for validating the this compound signal, emphasizing the use of specific caspase inhibitors to ensure the measured activity is genuinely attributable to caspase-2.
The Challenge of Specificity
Early studies identified VDVAD as an efficiently cleaved peptide sequence for caspase-2, but also noted that caspases-3 and -7 could process this substrate with similar kinetics.[1][2][3] This overlap makes it difficult to definitively attribute the fluorescent signal from this compound cleavage to caspase-2 activity alone, especially in complex biological samples like cell lysates where multiple caspases may be active.[3] Relying solely on this substrate without proper controls can lead to misinterpretation of experimental results.[2]
To address this, a validation strategy using specific caspase inhibitors is essential. The principle is straightforward: if the signal from this compound is genuinely from caspase-2, then a specific caspase-2 inhibitor should significantly reduce the signal, while inhibitors of other caspases should have minimal effect.
Experimental Workflow for Signal Validation
The following workflow outlines the steps to validate the this compound signal. This process involves comparing the substrate cleavage in the presence of a specific caspase-2 inhibitor versus an inhibitor for a likely off-target caspase, such as caspase-3.
Detailed Experimental Protocol
This protocol provides a general framework for performing a caspase-2 activity assay with inhibitor-based validation.
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls).
-
Cell Lysis Buffer (chilled).
-
2X Reaction Buffer.
-
This compound substrate (1 mM stock).
-
Caspase-2 Inhibitor (e.g., Z-VDVAD-FMK, 100 µM working stock).[4]
-
Caspase-3 Inhibitor (e.g., Z-DEVD-FMK).
-
Dithiothreitol (DTT, 1 M stock).
-
96-well microplate (black, flat-bottom for fluorescence).
-
Fluorometric microplate reader.
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your experimental cell population. Prepare a parallel culture of untreated cells as a negative control.[5]
-
Harvest and count 1-5 million cells per sample.[5]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[5]
-
Centrifuge at 10,000 x g for 3-5 minutes at 4°C and collect the supernatant (cleared lysate).[5] Determine protein concentration if desired for normalization.
-
-
Assay Setup:
-
Prepare the final 2X Reaction Buffer by adding DTT to a final concentration of 10 mM (e.g., 10 µL of 1M DTT per 1 mL of buffer).[5]
-
In separate wells of the 96-well plate, add 50 µL of your cell lysate.
-
To the appropriate wells, add your inhibitors:
-
Caspase-2 Inhibition: Add the specific caspase-2 inhibitor (e.g., Z-VDVAD-FMK) to a final concentration of 20-100 µM.[4]
-
Caspase-3 Inhibition (Control): Add a specific caspase-3 inhibitor.
-
No Inhibitor Control: Add an equal volume of the inhibitor solvent (e.g., DMSO).
-
-
Pre-incubate the lysate with the inhibitors for 10-15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Data Acquisition:
Comparative Data for Key Reagents
The selection of appropriate inhibitors is crucial for validation. The ideal inhibitor is potent against the target caspase and shows minimal cross-reactivity with others.
Table 1: Comparison of Caspase Substrate Specificity
| Substrate | Primary Target Caspase | Known Cross-Reactivity | Notes |
| This compound | Caspase-2 | Caspase-3, Caspase-7[1][2] | Requires pentapeptide for efficient cleavage by Caspase-2.[3][7] |
| Ac-DEVD-AFC | Caspase-3 | Caspase-7[8] | Often used as a control to measure executioner caspase activity. |
| Ac-VDTTD-AFC | Caspase-2 | Caspase-3 (reduced) | A more selective substrate for Caspase-2 than this compound.[9] |
Table 2: Sample Validation Data Interpretation
This table illustrates the expected outcomes from a validation experiment.
| Condition | Expected Fluorescence Signal | Interpretation |
| Apoptotic Lysate (No Inhibitor) | High | Total VDVAD-cleaving activity is present. |
| Apoptotic Lysate + Z-VDVAD-FMK | Significantly Reduced | Confirms that a large portion of the signal is from Caspase-2. |
| Apoptotic Lysate + Z-DEVD-FMK | Moderately Reduced or Unchanged | Indicates the contribution of Caspase-3/7 to the signal. |
| Non-Apoptotic Lysate | Low / Background | Baseline caspase activity is minimal. |
Biological Context: The Role of Caspase-2 in Apoptosis
Caspase-2 is considered an initiator caspase, positioned upstream in certain cell stress-induced apoptotic pathways.[1][10] Its activation can be triggered by factors like DNA damage, leading to the formation of a large protein complex called the PIDDosome, which facilitates caspase-2 dimerization and activation.[11] Activated caspase-2 can then act upstream of the mitochondria to cleave proteins like Bid, which in turn triggers the mitochondrial pathway of apoptosis.[10][12]
Conclusion
While this compound is a valuable tool for probing caspase-2 activity, its limitations in specificity necessitate rigorous validation.[2] By employing a comparative approach with specific inhibitors like Z-VDVAD-FMK, researchers can confidently attribute fluorescent signals to caspase-2, thereby ensuring the accuracy and reliability of their findings in the complex field of apoptosis research. For even greater specificity, considering alternative, more selective substrates like Ac-VDTTD-AFC in parallel experiments may be beneficial.[9]
References
- 1. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. content.abcam.com [content.abcam.com]
- 6. cephamls.com [cephamls.com]
- 7. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. journals.biologists.com [journals.biologists.com]
Safety Operating Guide
Proper Disposal of Ac-VDVAD-AFC: A Comprehensive Guide for Laboratory Personnel
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of the caspase-2 inhibitor, Ac-VDVAD-AFC. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Understanding the Compound and Associated Hazards
Key Components and Potential Hazards:
-
Peptide (VDVAD): The peptide component itself is not considered hazardous. However, as with any chemical, it is good practice to avoid direct contact.
-
7-amino-4-trifluoromethylcoumarin (AFC): This fluorescent tag is a coumarin derivative. Coumarin compounds can be irritating to the skin, eyes, and respiratory tract.
-
Fluoromethyl Ketone (FMK) moiety: This reactive group is designed to irreversibly bind to the active site of caspases. It is an electrophile and should be handled with caution to avoid unwanted reactions.
-
Dimethyl Sulfoxide (DMSO): this compound is typically dissolved in DMSO, a combustible liquid that can readily penetrate the skin and may carry dissolved substances with it.
Although not classified as a hazardous substance, good laboratory practice dictates treating this compound and its solutions as potentially irritating and requiring proper disposal procedures.
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Nitrile gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
III. Step-by-Step Disposal Procedure
The following procedure outlines a two-step chemical inactivation method followed by final disposal. This process is designed to degrade the peptide and coumarin components and quench the reactive fluoromethyl ketone group.
Step 1: Quenching the Reactive Fluoromethyl Ketone (FMK) Moiety
This initial step is crucial for neutralizing the reactive electrophilic FMK group.
Experimental Protocol:
-
Prepare a quenching solution: In a designated chemical waste container, for every 1 mL of this compound/DMSO solution, add 10 mL of a freshly prepared 1 M solution of N-acetylcysteine in water.
-
Mix and incubate: Gently swirl the container to mix the contents. Let the solution stand for at least 1 hour at room temperature in a chemical fume hood. This allows the nucleophilic thiol group of N-acetylcysteine to react with and inactivate the electrophilic FMK moiety.
Step 2: Alkaline Hydrolysis of the Peptide and AFC Moieties
This step will break down the peptide backbone and the coumarin ring structure.
Experimental Protocol:
-
Add base: To the quenched solution from Step 1, slowly and carefully add a 10 M sodium hydroxide (NaOH) solution to reach a final concentration of 1 M NaOH. Caution: This process is exothermic and may generate heat. Add the NaOH solution in small portions and cool the container in an ice bath if necessary.
-
Hydrolysis: Loosely cap the container to prevent pressure buildup and heat the solution to 50-60°C for at least 24 hours in a well-ventilated area or fume hood. A heated water bath or a stirring hotplate can be used. This process will hydrolyze the peptide bonds and open the lactone ring of the AFC molecule.
-
Cool and neutralize: After 24 hours, turn off the heat and allow the solution to cool to room temperature. Slowly add a 6 M hydrochloric acid (HCl) solution to neutralize the mixture to a pH between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter. Caution: Neutralization is also an exothermic reaction.
IV. Final Waste Disposal
After chemical inactivation and neutralization, the resulting solution should be disposed of as hazardous chemical waste according to your institution's guidelines.
| Waste Stream | Collection Container | Disposal Route |
| Inactivated this compound Solution | Labeled, sealed, and compatible chemical waste container | Institutional hazardous waste disposal program |
| Contaminated Labware | Designated solid waste container | Institutional hazardous waste disposal program |
Do not pour the inactivated solution or any this compound waste down the drain.
V. Spill and Emergency Procedures
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor and institutional safety office.
In case of personal contact:
-
Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eyes: Immediately flush with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Seek medical attention if irritation or other symptoms persist.
VI. Workflow and Logical Relationships
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Guide to Handling Ac-VDVAD-AFC
Essential safety and logistical information for the operational use and disposal of the caspase-2 substrate, Ac-VDVAD-AFC, is detailed below. This guide provides procedural steps to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense when handling any chemical. For this compound, the following PPE is recommended:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times. |
| Eye Protection | Safety glasses or goggles | Must be worn to protect against splashes. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[2] |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound will minimize exposure and ensure experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and dark place, typically at -20°C.[3]
-
Warm the vial to room temperature before opening to prevent condensation.[3]
2. Reconstitution and Dilution:
-
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3]
-
Further dilutions are made using an appropriate buffer, such as HEPES, often containing dithiothreitol (DTT).[4]
3. Experimental Use:
-
All handling of the compound, especially in its powdered form, should be conducted in a chemical fume hood or a designated well-ventilated area to avoid inhalation of any dust.
-
When adding the substrate to cell lysates or reaction buffers, use appropriate precision pipettes to avoid splashes and ensure accurate concentrations.
-
An example experimental setup might involve incubating cell lysates with a final concentration of 40 μM this compound in a buffer solution.[4]
The following diagram outlines the general workflow for handling this compound in a typical caspase activity assay.
Caption: Experimental workflow for using this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, working solutions, and experimental waste, should be collected in a designated, sealed, and clearly labeled chemical waste container. Do not dispose of these solutions down the drain.[5]
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated solid chemical waste container.[5]
-
Decontamination: Any spills should be cleaned up promptly using an appropriate absorbent material. The cleanup materials should then be disposed of as solid chemical waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for chemical waste disposal. In some cases, because this compound is used in cell-based assays, it may be considered chemotherapeutic waste, which has specific disposal requirements.[5] Consult with your institution's Environmental Health and Safety (EH&S) department for clarification.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
